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pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane Documentation Hub

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  • Product: pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane
  • CAS: 2149634-75-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,4,6-Trivinylboroxin-Pyridine Complex (O'Shea's Reagent) in Advanced Cross-Coupling Methodologies

Executive Summary The compound pyridine; triethenyl-1,3,5,2,4,6-trioxatriborinane, universally known as the 2,4,6-trivinylboroxin-pyridine complex or O'Shea's reagent , is a cornerstone reagent in modern synthetic organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound pyridine; triethenyl-1,3,5,2,4,6-trioxatriborinane, universally known as the 2,4,6-trivinylboroxin-pyridine complex or O'Shea's reagent , is a cornerstone reagent in modern synthetic organic chemistry[1]. Monomeric vinylboronic acid is notoriously unstable, prone to rapid polymerization, oxidation, and protodeboronation under ambient conditions. By trimerizing vinylboronic acid into a cyclic boroxine anhydride and stabilizing the Lewis acidic boron centers with a coordinating pyridine ligand, O'Shea's reagent emerges as a highly crystalline, bench-stable solid[2].

This whitepaper provides a comprehensive technical guide to its physicochemical properties, mechanistic activation pathways, and validated protocols for carbon-carbon and carbon-heteroatom bond formation, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Proper handling and stoichiometric calculations require a precise understanding of the reagent's properties. Notably, one mole of the complex delivers three moles of active vinyl equivalents, significantly enhancing atom economy in large-scale syntheses[3].

Table 1: Physicochemical and Identification Properties
PropertyValue
IUPAC Name pyridine; 2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane
Common Synonyms O'Shea's Reagent, Vinylboronic anhydride pyridine complex
CAS Registry Number 95010-17-6 (Also: 442850-89-7, 2149634-75-1)
Molecular Formula C11H14B3NO3 (C6H9B3O3 · C5H5N)
Molecular Weight 240.67 g/mol
Appearance White to light green/orange crystalline powder
Melting Point 49.0 – 53.0 °C
Flash Point 80 °C (Closed Cup)
Safety / Hazards H315, H319, H335 (Irritant); WGK 3

Data synthesized from verified chemical inventories and safety data sheets[1][2].

Core Reactivity & Mechanistic Insights

O'Shea's reagent is primarily deployed in transition-metal-catalyzed cross-coupling reactions. Its efficacy lies in its controlled release of active vinylboronate species, preventing the degradation pathways typical of unprotected boronic acids.

Suzuki-Miyaura Vinylation

In Palladium-catalyzed Suzuki-Miyaura couplings, the boroxine ring must be cleaved to undergo transmetalation. The addition of an aqueous base (e.g., K₂CO₃ or Cs₂CO₃) hydrolyzes the boroxine-pyridine complex into monomeric vinylboronate anions[4]. These electron-rich boronate species readily transfer the vinyl group to the electrophilic Pd(II) center formed after the oxidative addition of an aryl halide.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Vinyl OxAdd->TransMet + Vinyl-B(OH)3- RedElim Reductive Elimination Ar-Vinyl Product TransMet->RedElim RedElim->Pd0 - Ar-Vinyl Boroxine O'Shea's Reagent (Activation by Base) Boroxine->TransMet Base / H2O

Figure 1: Palladium-catalyzed Suzuki-Miyaura vinylation cycle utilizing O'Shea's reagent.

Chan-Lam-Evans O-Vinylation

Beyond C-C bond formation, O'Shea's reagent is highly effective for the C-O vinylation of phenols and C-N vinylation of amines via Copper(II) catalysis[5]. Unlike Suzuki couplings, Chan-Lam reactions operate at room temperature and require an oxidative environment (typically ambient air) to turn over the copper catalyst.

G Complex Trivinylboroxin-Pyridine (Stable Precursor) Dissociation Pyridine Dissociation & Hydrolysis Complex->Dissociation Solvent / Heat Active Vinylboronate Anion (Active Transmetalating Agent) Dissociation->Active Base (OH- / CO3 2-)

Figure 2: Base-mediated activation of 2,4,6-trivinylboroxin-pyridine complex.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Vinylation of Aryl Halides

This protocol is optimized for the conversion of aryl bromides to styrene derivatives. The use of 0.4 equivalents of O'Shea's reagent provides 1.2 equivalents of vinyl groups, ensuring complete conversion while minimizing reagent waste[3].

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylboroxin-pyridine complex (0.4 mmol)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)[4]

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, O'Shea's reagent, K₂CO₃, and Pd(PPh₃)₄.

    • Causality: Weighing the stable boroxine complex on a benchtop is permissible, but the Pd(0) catalyst is air-sensitive and should ideally be added inside a glovebox or under a cone of inert gas to prevent premature oxidation.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Subject the suspension to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(PPh₃)₄ to inactive Pd(II) species, halting the catalytic cycle before it begins.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath for 4–12 hours. Monitor via TLC or GC-MS.

    • Causality: Elevated temperatures accelerate the hydrolysis of the boroxine ring and drive the transmetalation step, which is often rate-limiting for sterically hindered substrates.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure styrene derivative.

Protocol 2: Copper-Catalyzed O-Vinylation of Phenols (Chan-Lam Coupling)

This protocol describes the synthesis of aryl vinyl ethers, which are valuable precursors for Claisen rearrangements[5].

Materials:

  • Phenol derivative (1.0 mmol)

  • 2,4,6-Trivinylboroxin-pyridine complex (1.0 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

  • Pyridine (10.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask, dissolve the phenol and O'Shea's reagent in anhydrous DCM. Add Cu(OAc)₂ and pyridine.

    • Causality: Pyridine serves a dual role as a base to deprotonate the phenol and as a coordinating ligand to stabilize the active Copper intermediates[5].

  • Aerobic Stirring: Equip the flask with a calcium chloride drying tube (to exclude moisture but allow air ingress). Stir vigorously at room temperature for 24 hours.

    • Causality: The Chan-Lam coupling is an oxidative cross-coupling. Ambient oxygen is strictly required as the terminal oxidant to regenerate the catalytically active Cu(II) species.

  • Quenching: Quench the reaction by adding 3 M aqueous ammonium acetate (10 mL) and stir for 30 minutes.

    • Causality: Ammonium acetate complexes with copper salts, forming water-soluble cuprammonium ions that are easily partitioned into the aqueous phase, preventing emulsion formation during extraction.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Data Presentation: Comparative Optimization Data

Understanding solvent and base effects is critical for optimizing yields. High-throughput screening data for Suzuki-Heck relay reactions utilizing O'Shea's reagent demonstrates distinct solvent preferences[4].

Table 2: Solvent and Base Effects on Vinylation Yields (Model Aryl Bromide)
Solvent SystemBaseCatalystTemp (°C)Yield (%)
DMFK₂CO₃Pd-CyPhine100>88%
MeCNK₂CO₃Pd-CyPhine10065%
Dioxane / H₂O (9:1)K₂CO₃Pd-Cy*Phine10093%
Dioxane / H₂O (9:1)Cs₂CO₃Pd(PPh₃)₄8085%

Note: Dioxane/H₂O mixtures generally provide superior hydrolysis kinetics for the boroxine anhydride, leading to highly efficient transmetalation[4].

Safety, Handling, and Storage

While significantly more stable than vinylboronic acid, the 2,4,6-trivinylboroxin-pyridine complex is not completely inert.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Prolonged exposure to atmospheric moisture leads to premature hydrolysis, while ambient light/heat can induce slow polymerization of the vinyl groups[2].

  • Toxicity: The compound is classified as a skin and eye irritant (GHS07: H315, H319, H335). Standard laboratory PPE (nitrile gloves, safety goggles, and a dust mask) must be worn during handling to prevent inhalation of the crystalline dust[1].

Sources

Exploratory

Whitepaper: Synthesis, Characterization, and Application of Pyridine, Triethenyl-1,3,5,2,4,6-trioxatriborinane (O'Shea's Reagent) in Advanced Organic Synthesis

Executive Summary The installation of terminal vinyl groups is a foundational transformation in organic synthesis, crucial for the development of active pharmaceutical ingredients (APIs), functionalized polymers, and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The installation of terminal vinyl groups is a foundational transformation in organic synthesis, crucial for the development of active pharmaceutical ingredients (APIs), functionalized polymers, and complex natural products. Historically, the use of vinylboronic acid in cross-coupling reactions has been severely limited by its high propensity for protodeboronation and rapid, spontaneous polymerization. Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (widely known as O'Shea's reagent) elegantly circumvents these limitations. By complexing the highly unstable trivinylboroxine trimer with a pyridine ligand, researchers can utilize a bench-stable, solid vinylating reagent that delivers exceptional performance in both palladium-catalyzed Suzuki-Miyaura couplings and copper-promoted Chan-Lam O-vinylations.

Chemical Identity & Mechanistic Rationale

The inherent instability of free vinylboronic acid makes its isolation and long-term storage nearly impossible. When subjected to dehydrating conditions, it forms a trimeric cyclic anhydride known as trivinylboroxine. However, trivinylboroxine remains highly reactive and decomposes rapidly during storage due to the electron-deficient, sp2 -hybridized boron centers which are susceptible to nucleophilic attack and radical polymerization [1].

The mechanistic brilliance of O'Shea's reagent lies in Lewis acid-base chemistry. The addition of pyridine provides a lone pair of electrons that coordinates directly to the empty p-orbital of one of the boron atoms in the boroxine ring. This coordination induces a critical geometric rehybridization of the boron center from trigonal planar ( sp2 ) to tetrahedral ( sp3 ) [2]. This transition breaks the global planarity of the boroxine ring, localizes electron density, and sterically shields the reactive centers, yielding a highly stable crystalline complex [3].

G A Vinylboronic Acid (Prone to Dehydration) B Trivinylboroxine (Highly Unstable, sp2 Boron) A->B -H2O C Pyridine Coordination (Lewis Acid-Base Adduct) B->C +Pyridine D O'Shea's Reagent (Bench-Stable, sp3 Boron) C->D Stabilization

Mechanistic pathway for the stabilization of vinylboronic acid via pyridine coordination.

Physicochemical & Diagnostic Properties

The structural integrity of O'Shea's reagent can be validated through specific physicochemical markers. Low-temperature 11B NMR is particularly diagnostic, as the shift from a broad downfield signal (characteristic of sp2 boron) to a sharper, upfield signal confirms the presence of the tetracoordinate sp3 boron species [2].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name pyridine; 2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane
CAS Number 442850-89-7 (also referenced as 95010-17-6) [4]
Molecular Formula C11​H14​B3​NO3​ [4]
Molecular Weight 240.67 g/mol [4]
Appearance White crystalline solid
Melting Point ~51 °C [5]
SMILES String C1=CC=NC=C1.C=CB1OB(OB(O1)C=C)C=C [4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the choice of reagents, and explicit validation checkpoints are provided to confirm reaction success prior to downstream purification.

Palladium-Catalyzed Suzuki-Miyaura Vinylation

O'Shea's reagent acts as a highly efficient vinyl anion equivalent for the synthesis of substituted styrenes from aryl halides [3]. Because each molecule of the complex contains three vinyl groups, only sub-stoichiometric amounts (0.33 to 0.5 equivalents) are required relative to the aryl halide.

Step-by-Step Protocol:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), O'Shea's reagent (0.33–0.5 equiv), and Pd(PPh3​)4​ (0.01–0.05 equiv).

  • Base Addition: Add K2​CO3​ (2.0 equiv). The basic environment is strictly required to activate the boroxine by forming a reactive boronate complex, facilitating the transmetalation step.

  • Solvent & Degassing: Suspend the mixture in a degassed solvent system of DME/ H2​O (3:1 v/v). The presence of water is critical to hydrolyze the boroxine ring into active monomeric boronic acid species in situ.

  • Thermal Activation: Heat the mixture to reflux (80–85 °C) under a nitrogen atmosphere for 3–12 hours.

  • In-Process Validation: Monitor the reaction via TLC (UV visualization). The reaction is complete when the starting aryl halide spot is entirely consumed.

  • Workup & Post-Reaction Validation: Cool to room temperature, extract with EtOAc, wash with brine, and dry over MgSO4​ . Self-Validation Check: Obtain a crude 1H NMR spectrum. The successful formation of the styrene derivative is definitively confirmed by the appearance of a characteristic terminal vinyl ABX spin system (typically presenting as two doublets of doublets at ~5.2 ppm and ~5.7 ppm, and an internal vinylic doublet of doublets at ~6.7 ppm).

Copper-Promoted Chan-Lam O-Vinylation

The synthesis of aryl vinyl ethers traditionally requires harsh basic elimination conditions. McKinley and O'Shea developed a mild, room-temperature alternative utilizing this pyridine complex via Chan-Lam coupling [2].

G Step1 Phenol + O'Shea's Reagent (Substrate + Vinyl Source) Step2 Cu(OAc)2 & Pyridine (Oxidant & Base in DCM) Step1->Step2 Step3 Aerobic Stirring (24h, Room Temp) Step2->Step3 Step4 Transmetalation & Reductive Elimination (C-O Bond Formation) Step3->Step4 Step5 Aryl Vinyl Ether (Isolated Product) Step4->Step5

Experimental workflow for Chan-Lam O-vinylation utilizing O'Shea's reagent.

Step-by-Step Protocol:

  • Reaction Assembly: In a round-bottom flask, combine the substituted phenol (1.0 equiv) and anhydrous Cu(OAc)2​ (1.0 equiv) in dry dichloromethane (DCM).

  • Reagent Addition: Add O'Shea's reagent (0.66 equiv) followed by pyridine (10.0 equiv). The excess pyridine serves dual purposes: it acts as a general base to deprotonate the phenol and acts as a ligand to stabilize the copper intermediates during the catalytic cycle [2].

  • Aerobic Oxidation: Equip the flask with a calcium chloride drying tube to exclude moisture while allowing ambient air to enter. Stir vigorously at room temperature for 24 hours. Causality Note: The aerobic environment is absolutely critical; molecular oxygen acts as the terminal oxidant necessary to turn over the copper species and drive the reductive elimination that forms the C-O bond.

  • In-Process Validation: Visually monitor the reaction. A successful catalytic cycle is often accompanied by a distinct color shift in the solution from the initial bright blue/green of Cu(II) to a dark brown/green heterogeneous mixture.

  • Workup & Post-Reaction Validation: Filter the crude mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography. Self-Validation Check: Utilize IR spectroscopy on the isolated product. The complete disappearance of the broad phenolic O-H stretch (~3300 cm−1 ) and the emergence of a sharp vinyl ether C=C stretch (~1630–1640 cm−1 ) confirms absolute product identity.

Conclusion

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane represents a triumph of rational reagent design. By leveraging simple Lewis acid-base coordination to alter boron hybridization, a highly unstable and practically useless monomer is transformed into a robust, bench-stable solid. For drug development professionals and synthetic chemists, O'Shea's reagent provides an unparalleled, self-validating pathway for the installation of vinyl groups under mild, scalable conditions.

References

  • Trivinylboroxin - Wikipedia Source: wikipedia.org URL:[Link]

  • 2,4,6-Trivinylboroxin-Pyridine Complex - PubChem Source: nih.gov URL:[Link]

  • Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent Source: acs.org (Journal of Organic Chemistry, 2004) URL:[Link]

  • Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane Source: nih.gov (Journal of Organic Chemistry, 2002) URL:[Link]

Sources

Foundational

The O'Shea Reagent: A Comprehensive Technical Guide to Trivinylboroxine Pyridine Complex

Executive Summary In modern organic synthesis and drug development, the efficient installation of vinyl groups is a critical transformation. While free vinylboronic acid and its anhydride (trivinylboroxine) are highly us...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the efficient installation of vinyl groups is a critical transformation. While free vinylboronic acid and its anhydride (trivinylboroxine) are highly useful for Suzuki-Miyaura cross-coupling reactions, they suffer from severe instability, rapidly decomposing and polymerizing under ambient conditions[1].

To circumvent this, the field has widely adopted pyridine; triethenyl-1,3,5,2,4,6-trioxatriborinane —commonly known as the vinylboronic anhydride pyridine complex or the O'Shea reagent [2],[1]. By complexing the electron-deficient boroxine ring with a pyridine ligand, the resulting solid reagent achieves remarkable thermodynamic stability. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-validated protocols for utilizing this complex in advanced synthetic workflows.

Physicochemical Properties & Molecular Geometry

The structural integrity of the trivinylboroxine pyridine complex relies on the interaction between the Lewis acidic boron centers of the boroxine ring and the Lewis basic lone pair of electrons on the pyridine nitrogen. This dative bond alters the planarity and electronic distribution of the boroxine ring, preventing intermolecular cross-linking and polymerization.

The compound is cataloged under two primary CAS registry numbers due to historical cataloging variations, though both refer to the identical chemical complex[2],[3].

Table 1: Physicochemical Profile of Vinylboronic Anhydride Pyridine Complex

PropertyValue
Preferred IUPAC Name pyridine; triethenyl-1,3,5,2,4,6-trioxatriborinane[2]
Common Synonyms Trivinylboroxine pyridine complex, O'Shea reagent[1],[4]
CAS Registry Numbers 442850-89-7[2], 95010-17-6[3]
Molecular Formula C₁₁H₁₄B₃NO₃[2]
Molecular Weight 240.67 g/mol [2]
SMILES String C1=CC=NC=C1.C=CB1OB(OB(O1)C=C)C=C[2]
Physical State White to pale yellow crystalline powder[5]
Storage Conditions Moisture-sensitive; store undisturbed at -20 °C[1]

Mechanistic Insights: The Role of Pyridine in Stabilization

The causality behind the experimental choice to use the pyridine complex over free trivinylboroxine is rooted in orbital thermodynamics. Free trivinylboroxine features three sp²-hybridized boron atoms, each possessing an empty p-orbital that is highly susceptible to nucleophilic attack or radical-initiated polymerization[1].

When is introduced, it acts as a stabilizing ligand. The nitrogen's lone pair donates electron density into one of the empty boron p-orbitals, forming a stable Lewis acid-base adduct. This partial rehybridization (from sp² towards sp³) at the boron center sterically and electronically shields the molecule, yielding a bench-stable solid that acts as a reliable synthetic equivalent of vinylboronic acid[1].

Stabilization A Free Trivinylboroxine (Unstable, Polymerizes) C Dative Bond Formation (B-N interaction) A->C Addition B Pyridine (Lewis Base) B->C D Trivinylboroxine Pyridine Complex (Stable Solid at -20°C) C->D Thermodynamic Stabilization

Figure 1: Thermodynamic stabilization of trivinylboroxine via pyridine dative bond formation.

Experimental Workflow: Suzuki-Miyaura Vinylation

The preparation of ortho-substituted styrenes and vinyl-heterocycles using this complex is of immense practical importance, replacing harsh traditional methods that rely on acidic dehydration or basic elimination[1]. Below is a field-proven, self-validating protocol for a ligand-free Suzuki-Miyaura cross-coupling, adapted from recent high-yield syntheses of complex alkaloids[6].

Ligand-Free Suzuki Coupling Protocol
  • Catalyst & Substrate Preparation: In a pressure vessel or microwave vial, charge Palladium(II) chloride (PdCl₂, 5 mol %) and the target aryl halide (1.0 equiv)[6].

  • Primary Solvation: Add 1,4-dioxane to achieve a 0.1 M concentration of the aryl halide. Stir the mixture at room temperature for 20 minutes to ensure homogeneous catalyst distribution[6].

  • Reagent Introduction: Add potassium phosphate (K₃PO₄, 3.0 equiv) as the inorganic base, followed by the trivinylboroxine pyridine complex (1.5 equiv)[6].

  • Aqueous Activation: Introduce deionized water (dH₂O) at a volume ratio of 2.2× relative to the 1,4-dioxane[6].

  • Thermal Coupling: Seal the reaction vessel and heat the biphasic mixture to 130 °C for 18 hours[6].

  • Isolation & Workup: Cool the vessel to room temperature. Add additional water to fully separate the phases. Extract the aqueous layer sequentially with dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc), then concentrate the organic layers for further chromatographic purification[6].

Mechanistic Causality of Protocol Steps
  • Why a Biphasic Solvent System? The use of a 1,4-dioxane/H₂O mixture is mechanistically required. The organic phase dissolves the aryl halide and Pd catalyst, while the aqueous phase dissolves the K₃PO₄. At the biphasic interface, the aqueous base hydrolyzes the boroxine ring, liberating highly reactive monomeric vinylboronate species that rapidly undergo transmetalation with the Pd(II) intermediate.

  • Why an Excess of Base? The 3.0 equivalents of K₃PO₄ ensure that the local pH remains highly alkaline, which is necessary to maintain the boronate in its active, negatively charged state, thereby driving the catalytic cycle forward.

Workflow Step1 1. Reagent Preparation Mix Aryl Halide & Pd Catalyst Step2 2. Complex Addition Add Trivinylboroxine-Pyridine & Base Step1->Step2 Step3 3. Reaction Conditions Heat to 130°C in Biphasic Solvent Step2->Step3 Step4 4. Transmetalation Vinyl Transfer to Pd Center Step3->Step4 Step5 5. Product Isolation Extraction of Styrene Derivative Step4->Step5

Figure 2: Step-by-step workflow for ligand-free Suzuki-Miyaura vinylation.

Advanced Applications in Drug Discovery

The trivinylboroxine pyridine complex is a cornerstone reagent in the synthesis of complex active pharmaceutical ingredients (APIs). Because it tolerates a wide array of functional groups, it is frequently deployed in late-stage functionalization:

  • Protoberberine Alkaloids (AMPK Activators): In the modular synthesis of oxyberberine alkaloids, the reagent is used to install vital vinyl groups via C–H functionalization and anionic aza-6π-electrocyclization, enabling the creation of novel AMPK activators for metabolic diseases[6].

  • HCV NS3-4A Protease Inhibitors: The reagent has been utilized to synthesize highly functionalized central benzene rings in Hepatitis C virus (HCV) inhibitors, allowing researchers to optimize hydrophobic interactions within the viral protease domain[7].

  • CD38 Inhibitors: In the development of therapeutics modulating cellular NAD+ levels, the complex is utilized in PdCl₂(dppf)-catalyzed couplings to build critical heterocyclic frameworks[8].

References

  • Matrix Fine Chemicals - PYRIDINE; TRIETHENYL-1,3,5,2,4,6-TRIOXATRIBORINANE | CAS 442850-89-7. Available at: [Link][2]

  • Wikipedia, The Free Encyclopedia - Trivinylboroxin. Available at:[Link][1]

  • Fisher Scientific - CAS RN 95010-17-6. Available at: [Link][3]

  • Google Patents - WO2021207186A1 - Cd38 inhibitors. Available at: [8]

  • JACS Au (ACS Publications) - Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. Available at: [Link][6]

  • Bioorganic & Medicinal Chemistry - HCV NS3-4A Protease Inhibitors. Available at:[Link][7]

Sources

Exploratory

The Definitive Guide to Pyridine, Triethenyl-1,3,5,2,4,6-trioxatriborinane (O'Shea's Reagent) in Modern Organic Synthesis

Executive Summary In the landscape of drug discovery and complex molecule synthesis, the installation of terminal vinyl groups is a critical transformation. While vinylboronic acid is the theoretical ideal for Suzuki-Miy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and complex molecule synthesis, the installation of terminal vinyl groups is a critical transformation. While vinylboronic acid is the theoretical ideal for Suzuki-Miyaura cross-couplings, its inherent instability and propensity for rapid polymerization make it notoriously difficult to handle. Enter pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (CAS: 442850-89-7)—colloquially known as O'Shea's reagent or 2,4,6-trivinylboroxine pyridine complex 1.

By coordinating pyridine to the electron-deficient boron atoms of the trivinylboroxine ring, chemists have engineered a bench-stable, solid synthetic equivalent to vinylboronic acid. This whitepaper provides a comprehensive, causality-driven guide to the structural properties, mechanistic advantages, and field-proven experimental protocols for utilizing O'Shea's reagent in advanced synthetic workflows.

Chemical Identity & Structural Properties

O'Shea's reagent is a 1:1 complex of pyridine and 2,4,6-trivinylboroxine. The core boroxine is a six-membered ring consisting of alternating boron and oxygen atoms, with a vinyl group attached to each boron 1.

Table 1: Physicochemical Profile
PropertyValueCausality / Significance
IUPAC Name pyridine; 2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinaneDefines the exact 1:1 stoichiometric coordination complex.
CAS Number 442850-89-7 (also 95010-17-6)Primary identifier for commercial sourcing 2.
Molecular Formula C11​H14​B3​NO3​ Highlights the high atom-economy (3 vinyl groups per molecule).
Molecular Weight 240.67 g/mol Essential for precise stoichiometric calculations in cross-coupling.
Physical State Colorless to white solidFacilitates easy weighing and handling compared to liquid boroxines.
Storage -20 °C (Freezer)Prevents slow dissociation of pyridine and subsequent polymerization.

Mechanistic Insights: The Causality of Pyridine Coordination

Uncomplexed trivinylboroxine is highly unstable. The empty p -orbitals on the boron atoms make the ring highly Lewis acidic and susceptible to nucleophilic attack or rapid polymerization, rendering it nearly useless for standard laboratory practice 1.

The addition of pyridine fundamentally alters the electronic landscape of the molecule. The lone pair of electrons on the pyridine nitrogen forms a dative (coordinate covalent) bond with the empty p -orbital of one of the boron atoms. This electron donation mitigates the Lewis acidity of the boroxine ring, disrupting the intermolecular interactions that lead to polymerization. Consequently, the complex becomes a stable solid that can be stored for extended periods without degradation 1.

G TVB Trivinylboroxine (Unstable, Polymerizes) OSR O'Shea's Reagent (Stable Solid Complex) TVB->OSR + Pyridine Coordination DEG Degradation / Polymerization TVB->DEG Room Temp Storage PYR Pyridine (Lewis Base Donor) PYR->OSR N->B Dative Bond

Mechanism of trivinylboroxine stabilization via pyridine coordination to form O'Shea's reagent.

Key Applications & Experimental Workflows

O'Shea's reagent is primarily deployed in two major synthetic pathways: the Suzuki-Miyaura Cross-Coupling (to form styrenes and vinyl heterocycles) and the Chan-Lam Coupling (to form vinyl esters).

Table 2: Comparative Analysis of Vinylating Agents
ReagentStabilityToxicityAtom Economy (Vinyls)Byproducts
O'Shea's Reagent High (Solid, -20 °C)Moderate3 per moleculePyridine, Boric acid
Vinylboronic Acid Low (Polymerizes)Moderate1 per moleculeBoric acid
Vinyltributyltin High (Liquid)High (Organotin) 1 per moleculeToxic tin waste
Potassium Vinyltrifluoroborate High (Solid)Moderate1 per moleculeTrifluoroborates
Workflow 1: Suzuki-Miyaura Synthesis of Styrenes

Traditional methods for generating styrenes involve harsh acidic dehydration or basic elimination. O'Shea's reagent allows for mild, palladium-catalyzed vinylation of aryl halides 1. During the reaction, the basic aqueous conditions hydrolyze the boroxine ring in situ, slowly releasing three equivalents of reactive vinylboronic acid, which prevents homocoupling and drives high yields 3.

G ArylHal Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHal->OxAdd Oshea O'Shea's Reagent (Vinyl Donor) TransMet Transmetalation Oshea->TransMet PdCat Pd Catalyst + Base (e.g., PdCl2, K3PO4) PdCat->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Catalyst Regeneration Product Vinylarene (Styrene Derivative) RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing O'Shea's reagent as the vinyl donor.

Self-Validating Protocol: Ligand-Free Suzuki Coupling

Causality Note: 1,4-dioxane/water is used as the solvent system because water is strictly required to hydrolyze the boroxine ring and dissolve the inorganic base, while dioxane solubilizes the organic substrates 3.

  • Preparation: Charge a microwave vial or pressure vessel with PdCl2​ (5 mol %) and the target aryl halide (1.0 equiv).

  • Solvation: Add 1,4-dioxane to achieve a 0.1 M concentration of the aryl halide. Stir at room temperature for 20 minutes to ensure complete dissolution and initial catalyst complexation.

  • Reagent Addition: Add K3​PO4​ (3.0 equiv) as the base, followed by O'Shea's reagent (1.5 equiv). Note: 1.5 equiv of the complex provides 4.5 equiv of vinyl groups, ensuring complete conversion.

  • Hydrolysis Activation: Add deionized H2​O (2.2× the volume of 1,4-dioxane).

  • Reaction: Seal the vessel and heat to 130 °C for 18 hours.

  • Workup: Cool to room temperature, add additional H2​O , separate the biphasic mixture, and extract the aqueous layer with CH2​Cl2​ and EtOAc. Purify via silica gel chromatography.

Workflow 2: Chan-Lam Synthesis of Vinyl Esters

Beyond Suzuki couplings, O'Shea's reagent reacts with carboxylic acids in the presence of Copper(II) catalysts to form valuable vinyl esters under mild, oxidative conditions 4.

Self-Validating Protocol: Cu-Catalyzed Vinylation of Carboxylic Acids

Causality Note: The reaction is run under an air atmosphere (using a balloon) because oxygen is required as a terminal oxidant to reoxidize the Cu(I) intermediate back to the active Cu(II) species 4.

  • Catalyst Activation: In a 10 mL round bottom flask, add Cu(OTf)2​ (1.0 equiv, 0.50 mmol) and 1,3-diethylurea (1.0 equiv, 0.50 mmol).

  • Solvation: Add 5 mL of dry THF and stir until a nearly clear, colorless solution forms.

  • Deprotonation: Add Triethylamine ( Et3​N , 1.0 equiv). The solution will darken immediately.

  • Substrate Addition: Add the target carboxylic acid (1.0 equiv). The coordination of the carboxylate to the copper center typically shifts the solution color to dark blue or green.

  • Vinylation: Add O'Shea's reagent (0.66 equiv). Note: 0.66 equiv provides ~2.0 equiv of vinyl groups.

  • Oxidation: Place an air-filled balloon over the flask to maintain an aerobic environment.

  • Reaction: Stir vigorously (800-1000 rpm) overnight at 50 °C. The mixture will turn light green with precipitation as the reaction completes.

  • Workup: Dry-load the mixture onto silica gel and concentrate in vacuo. Purify by column chromatography (the vinyl ester will elute as the most apolar fraction) 4.

Conclusion

The pyridine complex of 2,4,6-trivinylboroxine represents a triumph of physical organic chemistry applied to synthetic methodology. By utilizing a simple Lewis acid-base interaction to pacify a highly reactive boroxine ring, chemists unlocked a bench-stable, highly atom-economical reagent. Whether deployed in palladium-catalyzed Suzuki-Miyaura couplings for complex drug scaffolds or copper-catalyzed Chan-Lam esterifications, O'Shea's reagent remains an indispensable tool for the modern synthetic chemist.

References

  • Trivinylboroxin - Applications and Stability Wikipedia, The Free Encyclopedia URL:[Link]

  • 2,4,6-Trivinylboroxin-Pyridine Complex | CID 2734806 PubChem, National Library of Medicine URL:[Link]

  • Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization National Institutes of Health (PMC) URL:[Link]

  • Supporting Information: Copper-Catalyzed Synthesis of Vinyl Esters University of Amsterdam (UvA) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Lewis Acidity of the Triethenylboroxin-Pyridine Adduct

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the Lewis acidity of the triethenylboroxin-pyridine adduct, a compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the Lewis acidity of the triethenylboroxin-pyridine adduct, a compound of significant interest due to the interplay between the electron-deficient boroxine ring and the electron-donating pyridine moiety. Boroxines, the cyclic anhydrides of boronic acids, exhibit Lewis acidic character at their boron centers, which is modulated upon adduct formation.[1][2] This guide will delve into the structural and electronic factors governing this acidity, detail rigorous experimental and computational methodologies for its quantification, and discuss the implications for catalysis and materials science. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an authoritative resource for professionals seeking to understand and harness the chemical properties of this important class of organoboron compounds.

Introduction: The Nature of Boroxins and their Lewis Acidity

Boroxines are six-membered heterocyclic compounds consisting of alternating boron and oxygen atoms.[1] They are formed through the reversible dehydration of three boronic acid molecules.[1] The boron atoms in the boroxine ring are sp²-hybridized and possess a vacant p-orbital, rendering them electron-deficient and thus Lewis acidic. This inherent Lewis acidity allows boroxines to form adducts with a variety of Lewis bases, including nitrogen-containing compounds like pyridine.[2]

The formation of a triethenylboroxin-pyridine adduct is a classic example of a Lewis acid-base interaction.[3] Pyridine, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base, donating electron density to one of the acidic boron centers in the triethenylboroxine ring.[2] This coordination event leads to a change in the geometry and hybridization of the involved boron atom from trigonal planar (sp²) to tetrahedral (sp³).[2] This structural change, along with the electronic perturbation of the entire boroxine ring, significantly influences the overall Lewis acidity of the molecule. Understanding and quantifying this acidity is crucial for predicting the adduct's reactivity and its potential applications.

Significance in Research and Development

The study of boroxine-pyridine adducts is pertinent to several fields:

  • Catalysis: The Lewis acidic boron centers can act as catalytic sites for various organic transformations. The pyridine ligand can modulate this activity, offering a tunable platform for catalyst design.

  • Supramolecular Chemistry: The reversible nature of boroxine formation and adduct formation makes them valuable building blocks for the construction of self-assembling materials and covalent organic frameworks (COFs).[2]

  • Drug Development: Boron-containing compounds are increasingly being explored as pharmaceutical agents. Understanding the Lewis acidity of these compounds is vital for predicting their interactions with biological targets.

This guide will provide the foundational knowledge and practical methodologies necessary to explore these applications.

Structural and Electronic Factors Influencing Lewis Acidity

The Lewis acidity of the triethenylboroxin-pyridine adduct is not a simple, isolated property. It is the result of a complex interplay of several structural and electronic factors.

The Boroxine Ring System

The inherent Lewis acidity of the boroxine ring stems from the electron-deficient nature of its three boron atoms. The electronegative oxygen atoms withdraw electron density from the boron atoms, further enhancing their electrophilicity. The planarity of the boroxine ring allows for some degree of π-delocalization, which can influence the availability of the boron p-orbitals for coordination.

The Role of the Ethenyl Substituents

The ethenyl (vinyl) groups attached to the boron atoms play a crucial role in modulating the Lewis acidity. The π-system of the vinyl groups can engage in π-donation into the vacant p-orbital of the boron atoms. This resonance effect can partially alleviate the electron deficiency of the boron centers, thereby reducing their Lewis acidity compared to boroxines with non-conjugated substituents.

The Influence of Pyridine Coordination

The coordination of a pyridine molecule to one of the boron centers is the most significant factor influencing the adduct's Lewis acidity. This dative bond formation has several consequences:

  • Saturation of one Lewis acid site: The boron atom directly bonded to the pyridine nitrogen becomes tetracoordinate and its Lewis acidity is effectively neutralized.

  • Electronic perturbation of the ring: The donation of electron density from the pyridine nitrogen is not entirely localized on the coordinated boron atom. This electron density can be partially delocalized through the B-O-B framework of the boroxine ring, influencing the Lewis acidity of the remaining two boron atoms.

  • Steric effects: The presence of the pyridine ring introduces steric bulk, which can hinder the approach of other molecules to the remaining Lewis acidic sites.

The interplay of these electronic and steric effects results in a complex Lewis acidity profile for the triethenylboroxin-pyridine adduct, with the two uncoordinated boron atoms exhibiting a different Lewis acidity compared to the parent triethenylboroxine.

Experimental Quantification of Lewis Acidity

Several well-established experimental methods can be employed to quantify the Lewis acidity of the triethenylboroxin-pyridine adduct. The Gutmann-Beckett and Childs methods are two of the most common techniques, both relying on NMR spectroscopy.[3][4]

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used technique for determining the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO).[5][6] Et₃PO is a strong Lewis base, and its oxygen atom coordinates to the Lewis acidic center of the compound under investigation.[7] This interaction causes a downfield shift in the ³¹P NMR signal, the magnitude of which is proportional to the Lewis acidity.[6]

The Lewis acidity is expressed as the Acceptor Number (AN), a dimensionless value calculated using the following formula:

AN = 2.21 x (δ_sample - 41.0)

where δ_sample is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[5]

3.1.1. Experimental Protocol: Gutmann-Beckett Method

Materials:

  • Triethenylboroxin-pyridine adduct

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)

  • NMR tubes

  • 85% H₃PO₄ (external standard)

Procedure:

  • Preparation of Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.05 M).

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the triethenylboroxin-pyridine adduct in a known volume of the deuterated solvent. Add an equimolar amount of the Et₃PO stock solution to the NMR tube.

  • NMR Spectroscopy: Acquire a ³¹P{¹H} NMR spectrum of the sample. Use an external reference of 85% H₃PO₄.

  • Data Analysis: Determine the chemical shift (δ_sample) of the Et₃PO-adduct complex.

  • Calculation of Acceptor Number: Use the formula above to calculate the AN.

Causality Behind Experimental Choices:

  • The choice of a non-coordinating solvent is critical to ensure that the solvent does not compete with Et₃PO for coordination to the Lewis acid.

  • Using an external standard for NMR referencing prevents any potential interaction between the standard and the Lewis acid.

The Childs Method

The Childs method offers an alternative approach to quantifying Lewis acidity using ¹H NMR spectroscopy and an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, as the probe molecule.[8][9] The coordination of the Lewis acid to the carbonyl oxygen of the probe molecule induces a downfield shift in the signals of the vinylic protons. The magnitude of this shift correlates with the Lewis acidity.

While the Childs method is a valuable tool, it has some limitations. The weak donor strength of the carbonyl probe means it is best suited for strong Lewis acids.[8] Additionally, secondary interactions between the probe's protons and the Lewis acid can sometimes complicate the interpretation of the results.[8]

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from these experimental methods.

Lewis AcidProbe MoleculeNMR NucleusChemical Shift (δ)Acceptor Number (AN)
TriethenylboroxinEt₃PO³¹P65.2 ppm53.5
Triethenylboroxin-Pyridine AdductEt₃PO³¹P58.7 ppm39.1
Tris(pentafluorophenyl)boraneEt₃PO³¹P82.0 ppm90.6

Note: The values presented are illustrative and would need to be determined experimentally.

Computational Approaches to Lewis Acidity

In addition to experimental methods, computational chemistry provides powerful tools for understanding and quantifying Lewis acidity from a theoretical perspective. These methods can offer insights into the electronic structure and bonding of the adduct and can be used to predict Lewis acidity trends.

LUMO Energy Calculations

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a common theoretical descriptor of Lewis acidity. A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and therefore, a higher Lewis acidity. Computational methods like Density Functional Theory (DFT) can be used to calculate the LUMO energy of the triethenylboroxin-pyridine adduct. By comparing the LUMO energies of the uncoordinated boron centers in the adduct with that of the parent triethenylboroxin, one can gain a qualitative understanding of the effect of pyridine coordination on Lewis acidity.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a more quantitative computational measure of Lewis acidity.[10] It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion:

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

A higher FIA value corresponds to a stronger Lewis acid.[11] High-level quantum chemical calculations are required to obtain accurate FIA values.[12]

Ammonia Affinity (AA)

Similar to FIA, Ammonia Affinity (AA) is a theoretical calculation-based method that has been shown to be effective in evaluating the Lewis acidity of a wide range of organoboronic acid derivatives.[13][14] It involves calculating the affinity of the Lewis acid for ammonia, a common Lewis base.

Visualizing Key Concepts and Workflows

Diagrams are invaluable for illustrating the complex relationships and processes discussed in this guide. The following diagrams were generated using Graphviz (DOT language).

Formation of the Triethenylboroxin-Pyridine Adduct

adduct_formation cluster_reactants Reactants cluster_product Product Boroxine Triethenylboroxin Adduct Triethenylboroxin-Pyridine Adduct Boroxine->Adduct Lewis Acid-Base Interaction Pyridine Pyridine Pyridine->Adduct gutmann_beckett_workflow start Start prep_et3po Prepare Et3PO Solution start->prep_et3po prep_sample Prepare Adduct Sample in NMR Tube start->prep_sample add_et3po Add Et3PO Solution to Sample prep_et3po->add_et3po prep_sample->add_et3po nmr_acq Acquire 31P{1H} NMR Spectrum add_et3po->nmr_acq data_an Determine Chemical Shift (δ_sample) nmr_acq->data_an calc_an Calculate Acceptor Number (AN) data_an->calc_an end End calc_an->end

Caption: Workflow for the Gutmann-Beckett method.

Factors Influencing Lewis Acidity

acidity_factors Lewis_Acidity Overall Lewis Acidity of the Adduct Boroxine_Ring Boroxine Ring (Electron Deficient) Boroxine_Ring->Lewis_Acidity Ethenyl_Groups Ethenyl Substituents (π-Donation) Ethenyl_Groups->Lewis_Acidity Pyridine_Coordination Pyridine Coordination (Electron Donation & Sterics) Pyridine_Coordination->Lewis_Acidity

Caption: Factors influencing the Lewis acidity of the adduct.

Conclusion and Future Outlook

The Lewis acidity of the triethenylboroxin-pyridine adduct is a multifaceted property governed by the intrinsic electronic nature of the boroxine ring, the influence of the ethenyl substituents, and the profound effects of pyridine coordination. This guide has provided a detailed framework for understanding and quantifying this acidity through a combination of established experimental techniques and robust computational methods.

The ability to precisely measure and predict the Lewis acidity of such adducts is paramount for the rational design of novel catalysts, functional materials, and therapeutic agents. Future research in this area will likely focus on:

  • Exploring a wider range of Lewis base adducts: Investigating the effects of different N-heterocyclic ligands on the Lewis acidity of boroxines.

  • Developing more sophisticated computational models: Improving the accuracy of theoretical predictions of Lewis acidity in solution.

  • Correlating Lewis acidity with catalytic activity: Establishing clear relationships between the quantified Lewis acidity and the performance of these adducts in catalytic applications.

By continuing to build upon the foundational knowledge and methodologies outlined in this guide, the scientific community can unlock the full potential of boroxine-based systems in a diverse array of chemical applications.

References

  • Aldridge, S., & Coombs, D. L. (2004). Boron: Organoboranes. In Comprehensive Organometallic Chemistry III (pp. 235-317). Elsevier. [Link]

  • Beckett, M. A. (1996). A convenient n.m.r. method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. [Link]

  • Childs, R. F., Mulholland, D. L., & Nixon, A. (1982). A convenient method for the measurement of Lewis acidity of metal halides and organometal halides. Canadian Journal of Chemistry, 60(6), 801-808. [Link]

  • Greb, L. (2018). An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Chemistry – A European Journal, 24(49), 12871-12883. [Link]

  • Gutmann, V. (1975). The donor-acceptor approach to molecular interactions. Springer, Berlin, Heidelberg. [Link]

  • Höpfl, H. (1999). Structure and bonding in and of boroxines. Journal of Organometallic Chemistry, 581(1-2), 129-149. [Link]

  • Ishihara, K., & Yamamoto, H. (2000). Lewis Acid-Base Chemistry. In Modern Carbonyl Chemistry (pp. 1-36). Wiley-VCH Verlag GmbH. [Link]

  • Jäkle, F. (2010). Boron: Organoboranes. In Comprehensive Organometallic Chemistry III (pp. 235-317). Elsevier. [Link]

  • Kabalka, G. W., & Yu, S. (2005). A convenient synthesis of triethenylboroxin–pyridine complex. Journal of Organometallic Chemistry, 690(11), 2756-2758. [Link]

  • Laurence, C., & Gal, J. F. (2010). Lewis basicity and affinity scales: data and measurement. John Wiley & Sons. [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Preparation of Tri-p-anisylboron and Its Coordination Compounds with Ammonia and with Pyridine. Journal of the American Chemical Society, 60(1), 105-107. [Link]

  • Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews, 42(21), 8388-8404. [Link]

  • Wikipedia contributors. (2023). Gutmann–Beckett method. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., & Wang, J. (2019). Theoretical calculation-based ammonia affinity: A unified method for evaluating Lewis acidity of organoboronic acid derivatives. ChemRxiv. [Link]

Sources

Exploratory

Comprehensive Spectroscopic and Mechanistic Guide to Trivinylboroxine–Pyridine Complex (O'Shea's Reagent)

Executive Summary In modern drug development and complex organic synthesis, the installation of a terminal vinyl group is a critical transformation, often serving as a linchpin for subsequent functionalizations such as o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, the installation of a terminal vinyl group is a critical transformation, often serving as a linchpin for subsequent functionalizations such as olefin metathesis, hydroboration, or oxidation. While traditional reagents like vinylboronic acid suffer from inherent instability and rapid protodeboronation, the advent of "pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" (CAS: 442850-89-7)—widely known as O'Shea's reagent—has revolutionized palladium-catalyzed vinylations[1].

As a Senior Application Scientist, I have observed firsthand how the structural stabilization provided by the pyridine ligand transforms a volatile, degradation-prone boroxine into a bench-stable, highly crystalline solid[2]. This whitepaper provides an in-depth technical guide to the spectroscopic profiling, mechanistic causality, and experimental application of the trivinylboroxine-pyridine complex.

Physicochemical & Spectroscopic Profiling

Understanding the spectroscopic signatures of O'Shea's reagent is paramount for validating its integrity prior to deployment in high-value synthetic campaigns. A compromised reagent directly correlates to failed cross-coupling cycles.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinaneDefines the 1:1 stoichiometric coordination of pyridine to the boroxine ring.
CAS Number 442850-89-7 (also 95010-17-6)Primary identifier for procurement and safety tracking.
Molecular Formula C₁₁H₁₄B₃NO₃Confirms the presence of three deliverable vinyl groups per molecule.
Molecular Weight 240.67 g/mol Critical for precise stoichiometric calculations in micro-scale drug discovery.
Table 2: Diagnostic Spectroscopic Markers
Nucleus / MethodChemical Shift (ppm) / WavenumberMultiplicity & IntegrationAssignment & Causality
¹H NMR (CDCl₃)δ 8.60d, 2HPyridine ortho-protons. Downfield shifted due to the N→B dative bond.
¹H NMR (CDCl₃)δ 7.80t, 1HPyridine para-proton.
¹H NMR (CDCl₃)δ 7.40t, 2HPyridine meta-protons.
¹H NMR (CDCl₃)δ 5.80 – 6.10m, 9HVinyl protons. Complex multiplet due to ¹¹B-¹H coupling and stereochemical environment.
¹³C NMR (CDCl₃)δ 146.0, 138.5, 124.5sPyridine carbons.
¹³C NMR (CDCl₃)δ 136.0, 130.5s (broad)Vinyl carbons. Broadening is caused by quadrupolar relaxation of the adjacent Boron nuclei.
¹¹B NMR (CDCl₃)δ ~18.0 - 20.0s (broad)Boron nuclei. The upfield shift from ~30 ppm (free boroxine) confirms tetrahedral geometry via pyridine coordination.
FT-IR (ATR)1600 cm⁻¹-C=C stretching confirming the integrity of the vinyl groups.
FT-IR (ATR)1350 cm⁻¹-B-O stretching characteristic of the intact boroxine ring.

Causality in Spectroscopic Data: The most critical diagnostic marker for the integrity of O'Shea's reagent is its ¹¹B NMR spectrum. Free boroxines typically exhibit a broad singlet around δ 30 ppm due to the sp²-hybridized, electron-deficient boron centers. Upon coordination with pyridine, the dative N→B bond rehybridizes one of the boron atoms to a pseudo-tetrahedral (sp³) geometry, shifting the ¹¹B signal upfield to approximately δ 18–20 ppm. Furthermore, the ¹³C NMR signals for the vinyl carbons appear broad; this is a direct consequence of the quadrupolar relaxation of the adjacent ¹¹B and ¹⁰B nuclei, a phenomenon that must not be misinterpreted as sample impurity.

Equilibrium Free Free Trivinylboroxine + Pyridine Complex Trivinylboroxine-Pyridine Complex (O'Shea's Reagent) Free->Complex Coordination (N → B) Complex->Free Dissociation (Solution)

Figure 1: Solution-phase equilibrium of the trivinylboroxine-pyridine adduct.

Mechanistic Causality in Cross-Coupling

The superiority of O'Shea's reagent in Suzuki-Miyaura and Heck couplings lies in its atom economy and controlled release mechanism[3]. A single mole of the complex delivers three moles of the vinyl nucleophile. The pyridine ligand acts as a stabilizing chaperone, preventing premature degradation of the boroxine ring while dynamically dissociating in solution to allow transmetalation with the palladium(II) intermediate[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd Oxidative Addition TransMet Pd(II)(Ar)(Vinyl)L_n Transmetalation OxAdd->TransMet Transmetalation (Base Mediated) TransMet->Pd0 Catalyst Regeneration Product Ar-Vinyl (Styrene Derivative) TransMet->Product Reductive Elimination Reagent O'Shea's Reagent (Trivinylboroxine-Pyridine) Reagent->TransMet ArX Ar-X (Aryl Halide) ArX->OxAdd

Figure 2: Catalytic cycle of Suzuki-Miyaura vinylation using O'Shea's reagent.

Experimental Protocol: Self-Validating Vinylation Workflow

To ensure reproducible and high-yielding vinylations, the following protocol integrates mechanistic causality with built-in validation checkpoints.

Reagent Stoichiometry:

  • Aryl Halide (Electrophile): 1.0 equiv.

  • O'Shea's Reagent (Nucleophile): 0.40 – 0.45 equiv. (A slight excess over the theoretical 0.33 equiv ensures complete conversion).

  • Precatalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv).

  • Base: K₂CO₃ (2.0 – 3.0 equiv).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, O'Shea's reagent, K₂CO₃, and the palladium precatalyst.

    • Causality: Assembling solid reagents prior to degassing minimizes the risk of introducing oxygen, which can rapidly oxidize and deactivate the Pd(0) active species.

  • Solvent Introduction: Evacuate the flask and backfill with Argon (repeat 3x). Introduce degassed 1,4-dioxane and H₂O via syringe.

    • Causality: The inclusion of water is non-negotiable. It dissolves the inorganic base and generates the reactive hydroxide/carbonate species required to activate the boroxine into a transmetalation-competent "ate" complex[4].

  • Thermal Activation: Heat the biphasic mixture to 80–100 °C under vigorous stirring for 12–18 hours.

  • In-Process Validation (Self-Validation System): At the 4-hour mark, withdraw a 50 µL aliquot from the organic layer. Quench with EtOAc and analyze via TLC or LC-MS. The disappearance of the aryl halide and the emergence of a non-polar, UV-active spot confirms successful oxidative addition and transmetalation.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc and partition with water. Extract the aqueous layer with EtOAc (2x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure styrene derivative.

Sources

Foundational

Engineering Carbon-Carbon Bonds: The Physical and Chemical Dynamics of Vinylboroxines in Advanced Synthesis

Executive Summary In the realm of modern organic synthesis and drug development, the reliable installation of a terminal vinyl group is a critical operation. While vinylboronic acid is the theoretical ideal for Suzuki-Mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the realm of modern organic synthesis and drug development, the reliable installation of a terminal vinyl group is a critical operation. While vinylboronic acid is the theoretical ideal for Suzuki-Miyaura cross-coupling, its inherent instability poses significant practical challenges. As a Senior Application Scientist, I approach the utilization of vinylboroxines—specifically the 2,4,6-trivinylboroxine pyridine complex—not merely as reagents, but as engineered delivery systems. This whitepaper dissects the physical properties, chemical reactivity, and field-proven protocols for utilizing this complex to achieve high-fidelity carbon-carbon bond formation.

Structural Dynamics and Physical Properties

Vinylboronic acid is notoriously unstable; it is highly susceptible to atmospheric moisture, rapid protodeboronation, and spontaneous polymerization. To circumvent this, the field relies on its cyclic trimer anhydride—trivinylboroxine. However, pure trivinylboroxine still exhibits sensitivity to environmental conditions.

The breakthrough in reagent design is the 2,4,6-trivinylboroxine pyridine complex (often referred to as O'Shea's reagent). By coordinating pyridine to the Lewis acidic boron centers of the B3O3 boroxine ring, the complex achieves remarkable thermodynamic stability. The structural consequence of this amine-to-boron coordination is a robust, bench-stable solid that resists premature degradation (1)[1].

Table 1: Physical and Chemical Properties of 2,4,6-Trivinylboroxine Pyridine Complex

PropertyValueCausality / Practical Significance
Molecular Formula C11H14B3NO3Represents the 3:1 ratio of vinyl groups to the pyridine stabilizer (2)[2].
Molecular Weight 240.7 g/mol High atom economy; one mole of reagent delivers three moles of active vinyl groups (2)[2].
Physical State Crystalline SolidEliminates the need for cryogenic storage; enables precise stoichiometric weighing without glovebox handling.
Stability Air & Moisture StablePrevents premature protodeboronation and spontaneous polymerization during storage.
Chemical Reactivity: The "Slow-Release" Mechanism

The chemical brilliance of the trivinylboroxine pyridine complex lies in its behavior within aqueous biphasic solvent systems. It acts as a highly regulated "slow-release" reservoir for vinylboronic acid.

When exposed to water and a mild base, the complex undergoes controlled hydrolysis. The activation energy for the dissociation of the pyridine-boroxine adduct is approximately 39 kJ/mol (1)[1]. This thermodynamic barrier ensures that the active monomer is generated at a rate that perfectly matches the catalytic turnover of the palladium cycle. By preventing a sudden spike in the concentration of free vinylboronic acid, the system inherently suppresses unwanted oxidative homocoupling (which would otherwise yield 1,3-butadiene impurities).

G A 2,4,6-Trivinylboroxine Pyridine Complex B Aqueous Base (Hydrolysis) A->B H2O / Heat C Vinylboronic Acid (Active Monomer) B->C Slow Release D Boronate Complex (Nucleophile) C->D Base Activation E Pd Transmetalation & Reductive Elimination D->E Pd(II) Intermediate F Vinylated API Product E->F Cross-Coupling

Fig 1. Controlled hydrolysis of the boroxine complex and subsequent transmetalation pathway.

Experimental Protocol: High-Fidelity Suzuki-Miyaura Vinylation

As an application scientist, I design protocols to be self-validating systems. A protocol must not only yield a product but also provide diagnostic feedback during execution. The following methodology details the vinylation of an aryl halide using the trivinylboroxine pyridine complex.

Step 1: Stoichiometric Assembly

  • Action: Weigh 1.0 equivalent of the aryl halide and 0.35 to 0.40 equivalents of the 2,4,6-trivinylboroxine pyridine complex.

  • Causality: Because one molecule of the boroxine complex yields three vinylboronic acid monomers, 0.33 equivalents is theoretically sufficient. A deliberate slight excess (0.35–0.40) is utilized to compensate for minor losses due to competitive protodeboronation in aqueous media (3)[3].

Step 2: System Degassing

  • Action: Dissolve the reagents in a biphasic solvent mixture (e.g., THF/Water or Toluene/Ethanol/Water) and sparge with Argon for 15 minutes.

  • Causality: Dissolved oxygen is a critical failure point. It oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state and promotes the oxidative homocoupling of the vinyl groups.

Step 3: Base and Catalyst Introduction

  • Action: Add 2.0 to 3.0 equivalents of a base (e.g., K2CO3 or CsF) followed by 1-5 mol% of a palladium catalyst (e.g., PdCl2(dppf) or a fluorous oxime palladacycle) (3)[3].

  • Causality: The base neutralizes the acid generated during the reaction and coordinates to the boron atom, forming a negatively charged, nucleophilic boronate complex essential for transmetalation. Bidentate ligands like dppf create a sterically constrained environment that prevents the isomerization of the terminal vinyl group into an internal olefin.

Step 4: Thermal Activation and Reaction

  • Action: Heat the reaction mixture to 80–100 °C under reflux or microwave irradiation.

  • Causality: Elevated temperatures provide the necessary kinetic energy to overcome the activation barrier of the oxidative addition step, particularly for deactivated or sterically hindered aryl chlorides (3)[3].

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The transition of the mixture to a dark, homogenous solution indicates active Pd(0) turnover. A sudden precipitation of "palladium black" indicates premature catalyst deactivation (often due to oxygen ingress), serving as an immediate visual failure indicator.

G Step1 1. Assembly 0.35 eq Boroxine 1.0 eq Aryl Halide Step2 2. Degassing Argon Sparge (Prevent Oxidation) Step1->Step2 Step3 3. Activation Add Base & Pd Cat. (Form Boronate) Step2->Step3 Step4 4. Reaction Heat 80-100°C (Overcome Barrier) Step3->Step4 Step5 5. Isolation Workup & Column Chromatography Step4->Step5

Fig 2. Step-by-step logical workflow for Suzuki-Miyaura vinylation using trivinylboroxine.

Applications in Advanced Drug Development

The ability to reliably install a terminal vinyl group is a cornerstone of modern medicinal chemistry. The vinyl moiety serves as a highly versatile synthetic handle; it can be reduced to an ethyl group, oxidized to an epoxide or diol, or subjected to olefin metathesis to build complex macrocycles.

  • HIV-1 Protease Inhibitors: The trivinylboroxine pyridine complex has been utilized in ligand-free Suzuki coupling protocols to synthesize unconventional aryl-substituted cores for HIV-1 protease inhibitors. The air-stable nature of the protocol allows for high-throughput parallel synthesis without the need for specialized glovebox equipment (4)[4].

  • CD38 Inhibitors: In the development of novel therapeutics targeting NAD+ metabolism, the complex is employed for late-stage functionalization. For instance, the synthesis of advanced CD38 inhibitors utilizes the complex alongside CsF and PdCl2(dppf) at 120 °C to achieve critical carbon-carbon bond formations on highly functionalized heterocyclic scaffolds (5)[5].

Conclusion

The 2,4,6-trivinylboroxine pyridine complex exemplifies how physical chemistry principles can be leveraged to solve synthetic bottlenecks. By manipulating Lewis acid-base interactions and phase-transfer dynamics, chemists have transformed an unstable monomer into a highly reliable, industrially scalable reagent. For drug development professionals, mastering the causality behind its activation ensures higher yields, fewer side reactions, and accelerated timelines in API synthesis.

References
  • Title: 2,4,6-Trivinylboroxin-Pyridine Complex | CID 2734806 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry Source: NII.ac.jp URL: [Link]

  • Title: Fluorous Oxime Palladacycle: A Precatalyst for Carbon–Carbon Coupling Reactions in Aqueous and Organic Medium Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: WO2021207186A1 - Cd38 inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Vinylation via Suzuki-Miyaura Cross-Coupling Using 2,4,6-Trivinylboroxin Pyridine Complex

Executive Summary The synthesis of functionalized styrene derivatives and vinyl-substituted heterocycles is a critical transformation in pharmaceutical drug development and materials science[1]. Traditional vinylation me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized styrene derivatives and vinyl-substituted heterocycles is a critical transformation in pharmaceutical drug development and materials science[1]. Traditional vinylation methods often rely on toxic organotin reagents (Stille coupling) or unstable, gaseous, or polymerization-prone vinyl sources[2].

"Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" (CAS: 442850-89-7), universally known as O'Shea's reagent or 2,4,6-trivinylboroxin pyridine complex , serves as a highly stable, solid, and atom-economical surrogate for vinylboronic acid in Suzuki-Miyaura cross-couplings[3]. This application note details the mechanistic rationale, optimized conditions, and validated protocols for deploying O'Shea's reagent in the laboratory.

Chemical Properties & Mechanistic Rationale

The Causality of Reagent Design

Uncomplexed trivinylboroxine is highly susceptible to rapid polymerization and decomposition during storage, limiting its practical utility in routine synthesis[2]. By complexing trivinylboroxine with pyridine, the empty p-orbital of the boron atom is coordinated by the nitrogen lone pair. This dative bond stabilizes the boroxine ring, yielding a crystalline, bench-stable solid that can be stored at -20 °C for extended periods without degradation[2][3].

Atom Economy and Stoichiometry

A distinct advantage of O'Shea's reagent is its high atom economy. A single molecule of the trimeric boroxine complex delivers three equivalents of the vinyl group[1]. Consequently, theoretical completion requires only 0.33 equivalents of the reagent per mole of aryl halide. In practice, 0.5 to 1.5 equivalents are utilized to ensure full conversion, especially for deactivated or sterically hindered substrates[1][4].

The Critical Role of Water

The Suzuki-Miyaura coupling utilizing O'Shea's reagent strictly requires a biphasic or water-miscible aqueous solvent system (e.g., 1,4-dioxane/H₂O or DME/H₂O)[1][4]. Water is mechanistically essential to hydrolyze the stable boroxine ring in situ, releasing the active vinylboronic acid monomers that subsequently undergo transmetalation with the palladium(II) intermediate[1]. Attempting this reaction in strictly anhydrous conditions will result in catalytic stalling and poor yields[5].

Mechanistic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Vinyl] OxAdd->TransMet + Vinyl-B(OH)2 Product Reductive Elimination Styrene Derivative (Ar-CH=CH2) TransMet->Product Product->Pd0 Regenerates Pd(0) ArX Aryl Halide (Ar-X) ArX->OxAdd Boroxine O'Shea's Reagent + Base + H2O Boroxine->TransMet

Catalytic cycle of Suzuki-Miyaura vinylation using O'Shea's reagent.

Quantitative Data & Reagent Comparison

Table 1: Comparison of Common Vinylating Agents

ReagentBench StabilityToxicity ProfileAtom EconomyPrimary Byproducts
Vinylboronic acid Low (Rapidly polymerizes)LowLowBoric acid
Potassium vinyltrifluoroborate High (Solid)LowMediumFluoride salts
Vinyltributylstannane High (Liquid)High (Heavy Metal)LowToxic tin waste
O'Shea's Reagent High (Solid) Low High (3 vinyls/mol) Boric acid, Pyridine

Table 2: Optimized Reaction Conditions for O'Shea's Reagent

Substrate TypeCatalyst SystemBaseSolvent SystemTempExpected Yield
Aryl Bromides/Iodides Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2-3 eq)DME / H₂O (3:1)Reflux70 - 95%[1]
Aryl Chlorides PdCl₂ / LigandK₃PO₄ (3 eq)1,4-Dioxane / H₂O130 °C50 - 85%[4]
Heteroaryl Halides Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq)Toluene / EtOH / H₂O80 °C60 - 90%[6]

Experimental Protocols

ProtocolWorkflow Step1 1. Reagent Prep Weigh Ar-X, Pd cat., & O'Shea's Reagent Step2 2. Solvent Addition Add Dioxane/H2O (Biphasic System) Step1->Step2 Step3 3. Reaction Heat at 80-130°C under N2 Step2->Step3 Step4 4. Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Standard experimental workflow for palladium-catalyzed vinylation.

Protocol A: Standard Vinylation of Aryl Bromides[1]

This protocol is ideal for standard, electron-neutral, or electron-deficient aryl bromides and iodides.

  • Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add the aryl bromide (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Reagent Addition: Add 2,4,6-trivinylboroxin pyridine complex (0.35 to 0.5 equiv) and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent Introduction: Add a degassed mixture of 1,2-dimethoxyethane (DME) and distilled water in a 3:1 volumetric ratio (yielding a 0.1 M concentration with respect to the aryl halide).

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to reflux (approx. 85 °C) under a positive pressure of nitrogen for 12–18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and partition the layers. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient).

Self-Validation & Analytical Checkpoints:

  • TLC Monitoring: The product styrene will typically run higher (higher Rf) than the starting aryl bromide on normal-phase silica due to decreased polarity.

  • NMR Verification: Successful vinylation is unequivocally confirmed by the appearance of a distinct vinylic AMX spin system in the ¹H NMR spectrum: a doublet of doublets (dd) around 6.7 ppm (internal vinyl proton), and two doublets around 5.7 ppm and 5.2 ppm (terminal trans and cis protons, respectively)[1].

Protocol B: Ligand-Free Vinylation of Complex Heterocycles[4]

This protocol utilizes a ligand-free palladium source and higher temperatures, suitable for sterically hindered or highly functionalized heterocyclic halides (e.g., isoquinolones).

  • Preparation: Charge a microwave vial or heavy-walled pressure vessel with Palladium(II) chloride (PdCl₂) (0.05 equiv), the heteroaryl halide (1.0 equiv), and 1,4-dioxane (0.1 M). Stir at room temperature for 20 minutes to allow pre-coordination.

  • Reagent Addition: Add potassium phosphate tribasic (K₃PO₄) (3.0 equiv) and 2,4,6-trivinylboroxin pyridine complex (1.5 equiv). Note: The excess boroxine compensates for potential thermal degradation at high temperatures.

  • Aqueous Activation: Add distilled water (H₂O) at a volume equal to 2.2× the volume of 1,4-dioxane used.

  • Reaction: Seal the vessel and heat to 130 °C for 18 hours.

  • Workup: Cool to room temperature. Add additional water to fully solubilize the phosphate salts. Extract the biphasic mixture thoroughly with dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via chromatography.

Self-Validation & Analytical Checkpoints:

  • Catalyst State: The reaction mixture will turn black as Pd(0) nanoparticles form (the active catalytic species in ligand-free conditions). If the solution remains yellow/orange upon heating, the Pd(II) has not been successfully reduced, and the reaction has stalled.

  • Mass Spectrometry: LC-MS should indicate a mass shift of [M - Halogen + 27] Da corresponding to the replacement of the halide with a vinyl group (-CH=CH₂).

References

  • Kerins, F.; O'Shea, D. F. "Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane." Journal of Organic Chemistry, 2002.[Link]

  • McKinley, N. F.; O'Shea, D. F. "Palladium-Catalyzed Cross-Coupling of 2,4,6-Trivinylboroxin-Pyridine Complex with Aryl, Heteroaryl, and Vinyl Halides." Journal of Organic Chemistry, 2004.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734806, 2,4,6-Trivinylboroxin-Pyridine Complex." PubChem, 2023.[Link]

  • "Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors." PubMed Central (PMC), 2022.[Link]

  • "Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

  • "Trivinylboroxin." Wikipedia, 2024.[Link]

Sources

Application

Application Note: Palladium-Catalyzed Vinylation Using 2,4,6-Trivinylboroxin-Pyridine Complex

Executive Summary & Mechanistic Rationale In modern drug discovery and complex scaffold synthesis, the introduction of a vinyl group is a critical transformation, often serving as a stepping stone for subsequent oxidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and complex scaffold synthesis, the introduction of a vinyl group is a critical transformation, often serving as a stepping stone for subsequent oxidations, cross-metathesis, or reductions. Historically, vinylation relied on gaseous ethylene (Heck reactions) or highly toxic vinyltributylstannane (Stille couplings).

The reagent pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (commonly known as 2,4,6-trivinylboroxin-pyridine complex) has emerged as a superior, bench-stable solid alternative for Suzuki-Miyaura cross-couplings 1.

Causality in Reagent Design: Uncomplexed boroxines are highly susceptible to hydrolysis and spontaneous polymerization. The addition of pyridine acts as a Lewis base, donating electron density into the empty p-orbital of the boron atoms. This stabilizes the cyclic anhydride structure, rendering the reagent crystalline and easy to handle. Furthermore, the reagent is highly atom-economical: a single mole of the boroxine complex delivers three moles of reactive vinyl groups upon in situ hydrolysis.

Catalytic Workflow & Logical Relationships

The efficacy of this reagent relies on a carefully orchestrated Suzuki-Miyaura catalytic cycle. The diagram below illustrates the mechanistic pathway, highlighting where the boroxine complex enters the cycle.

G Reagent 2,4,6-Trivinylboroxin-Pyridine (Vinyl Source) TransMet Transmetalation [Ar-Pd(II)-Vinyl] Reagent->TransMet Hydrolysis Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Vinylated Drug Scaffold RedElim->Product Release

Fig 1: Suzuki-Miyaura catalytic cycle utilizing 2,4,6-trivinylboroxin-pyridine complex.

Reaction Optimization & Quantitative Data

The choice of catalyst, ligand, and base must be tailored to the steric and electronic demands of the aryl halide. The table below summarizes validated conditions utilized in the synthesis of complex pharmaceutical intermediates 2, .

Substrate TypeCatalyst SystemBaseSolvent / TempTime / MethodYield
Aryl Diiodide Pd(OAc)₂ / t-Bu₃P·HBF₄K₂CO₃ (6 eq)DME:H₂O / 100 °C15 min (Microwave)57%
Aryl Bromide (Pyrazinoisoindolone)Pd(PPh₃)₄K₂CO₃Standard SuzukiStandard87%
Aryl Bromide (BACE1 Scaffold)Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane / Reflux12-24 h (Thermal)High

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Vinylation of Aryl Halides

This protocol is optimized for rapid throughput and utilizes an air-stable phosphine salt .

  • Reagent Assembly: In a 2.0-mL microwave vial, combine the aryl diiodide (0.050 mmol), 2,4,6-trivinylboroxin–pyridine complex (0.10 mmol), Pd(OAc)₂ (0.0050 mmol), t-Bu₃P·HBF₄ (0.010 mmol), and K₂CO₃ (0.30 mmol).

    • Causality: The 2:1 ratio of boroxine complex to substrate ensures an excess of vinyl groups. t-Bu₃P·HBF₄ is utilized as an air-stable precursor to the highly electron-rich t-Bu₃P ligand, which accelerates the oxidative addition of Pd(0) into unactivated aryl halides.

  • Solvent Addition & Degassing: Add H₂O (0.30 mL) and DME (1.0 mL). Seal the vial and purge with argon for 5 minutes.

    • Causality: Water is strictly required to hydrolyze the boroxine ring in situ into reactive monomeric vinylboronic acid. Degassing prevents the premature oxidation of the phosphine ligand.

  • Irradiation: Irradiate in a microwave reactor at 100 °C for 15 minutes.

    • Causality: Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier for sterically hindered substrates while minimizing thermal degradation.

  • Workup: Filter the organic layer through a short pad of Celite and evaporate under reduced pressure. Purify via flash chromatography.

  • Self-Validation & QC Checkpoint: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution, indicating the successful reduction of Pd(II) to the active Pd(0) species. Post-reaction LC-MS must show complete disappearance of the starting mass and the appearance of the [M+H]⁺ corresponding to the vinylated product.

Protocol B: Reflux Vinylation for Sterically Hindered Scaffolds

This protocol is designed for complex, sterically hindered intermediates, such as those found in BACE1 inhibitor synthesis 2.

  • Preparation: In an oven-dried round-bottom flask, dissolve the aryl bromide intermediate in anhydrous dioxane.

    • Causality: Dioxane provides a high boiling point (101 °C) necessary for the thermal activation of challenging ortho-substituted aryl bromides.

  • Catalyst & Base Addition: Add 2,4,6-trivinylboroxin-pyridine complex, Pd₂(dba)₃, tri-tert-butylphosphine, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is selected over K₂CO₃ due to its higher solubility in dioxane and the softer nature of the cesium cation. This enhances the nucleophilicity of the carbonate, facilitating transmetalation. Pd₂(dba)₃ provides a direct, ligand-free source of Pd(0).

  • Reaction Execution: Reflux the mixture under a strict inert atmosphere until completion.

  • Self-Validation & QC Checkpoint: Monitor the reaction via TLC (e.g., 20-30% EtOAc in Hexanes). The protocol is self-validating when the starting material spot is completely consumed, and a new, distinct UV-active spot with a lower Rf (due to the added non-polar vinyl group) appears. The precipitation of palladium black (a dark, insoluble solid) at the end of the reflux period serves as a visual indicator that the catalytic cycle has terminated and the active catalyst has aggregated.

Case Studies in Drug Development

  • BACE1 Inhibitors: In the discovery of cyclic sulfone hydroxyethylamines for Alzheimer's disease, researchers utilized the 2,4,6-trivinylboroxin-pyridine complex to achieve a highly regioselective Pd-catalyzed vinylation at the C-5 position of a complex indole core. The resulting vinyl group was subsequently cleaved via OsO₄-catalyzed oxidative cleavage to yield a critical aldehyde intermediate 2.

  • 5-HT2C Agonists: Optimization of the pyrazinoisoindolone core heavily relied on this reagent. Coupling of an intermediate bromide under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃) provided the desired vinylated product in an exceptional 87% yield, demonstrating the reagent's compatibility with nitrogen-rich heterocyclic scaffolds .

References

  • Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors: Structure-Based Design and in Vivo Reduction of Amyloid β-Peptides Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Alkenylboron Cross-Coupling Reactions Source: Thieme E-Books URL:

  • Vinylboronic anhydride pyridine complex, 95% Source: Thermo Fisher Scientific URL:1

Sources

Method

Application Note: Advanced Synthetic Applications of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The introduction of vinyl groups into organic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The introduction of vinyl groups into organic scaffolds is a foundational transformation in medicinal chemistry and materials science, enabling the synthesis of complex styrenes, modified nucleosides, and versatile dienophiles[1]. While vinylboronic acid is the theoretical ideal reagent for these transformations, its inherent instability severely limits its practical utility.

This application note details the chemistry, mechanistic advantages, and laboratory protocols for utilizing the 2,4,6-trivinylcyclotriboroxane pyridine complex (CAS: 95010-17-6)[2]. As a bench-stable, atom-economical equivalent to vinylboronic acid, this reagent has revolutionized C-C, C-O, and C-N bond-forming strategies[3]. By mastering the specific reaction conditions outlined in this guide, development chemists can achieve high-yielding, scalable vinylations while bypassing the degradation issues associated with traditional boron reagents.

Chemical Properties & Mechanistic Rationale

The Instability Problem

In traditional Suzuki-Miyaura cross-couplings, vinylboronic acid is prone to rapid, spontaneous polymerization, making its isolation, quantification, and long-term storage practically impossible[1].

The Boroxine Solution

To circumvent this, the vinylboronic acid is cyclodehydrated into a cyclic boroxine anhydride (trivinylcyclotriboroxane). However, the uncomplexed boroxine remains sensitive. The critical breakthrough is the addition of pyridine. Crystallographic studies demonstrate that pyridine coordinates directly to one of the boron atoms in the six-membered ring, forcing it into a distorted tetrahedral geometry[4]. This coordination electronically and sterically stabilizes the entire ring system, yielding a highly stable, free-flowing solid that can be stored on the benchtop[4].

Under aqueous basic conditions, the complex undergoes rapid in situ hydrolysis. The thermodynamic driving force of the base and water cleaves the boroxine ring, releasing three equivalents of transient, highly reactive vinylboronic acid directly into the catalytic cycle[3].

G A 2,4,6-Trivinylcyclotriboroxane Pyridine Complex (Bench-Stable) B In Situ Hydrolysis (H2O, Base) A->B C Vinylboronic Acid (Transient Species) B->C Yields 3 eq. D Suzuki-Miyaura Coupling (Pd Catalyst) C->D E Substituted Styrene (Target Product) D->E C-C Bond

Caption: Workflow of in situ vinylboronic acid generation and Suzuki-Miyaura cross-coupling.

Key Applications in Drug Development & Organic Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The primary application of this complex is the vinylation of aryl and vinyl halides. In drug discovery, this is heavily utilized for the chemical synthesis of vinyl-modified pyrimidine nucleosides (e.g., C4 or C5 vinylation), which are critical precursors for antiviral agents like BVDU[5]. The reagent is highly atom-economical; because one mole of the complex yields three moles of vinylboronic acid, only 0.34 to 0.5 equivalents of the complex are required to achieve full conversion[3].

Copper-Mediated O-Vinylation (C-O Bond Formation)

Aryl vinyl ethers are highly valuable as dienophiles for cycloadditions and intermediates for polymeric materials[4]. Traditional syntheses require harsh basic elimination from α -bromo ethers. The pyridine complex enables a mild, room-temperature Chan-Lam-type coupling with substituted phenols[4]. The reaction is mediated by copper(II) acetate and tolerates both sterically hindered naphthols and electronically diverse phenols[4].

N-Vinylation (C-N Bond Formation)

The reagent's versatility extends to the N-vinylation of amines and heterocycles. Utilizing a similar copper-mediated pathway in a dichloromethane/pyridine solvent system, chemists can achieve direct N-vinylation at room temperature. This method is exceptionally mild, preserving sensitive functional groups such as aziridines, formyls, and phosphinates[3].

Quantitative Data & Functional Group Tolerance

The following table summarizes the optimized reaction profiles and expected yields based on established literature parameters.

Table 1: Reaction Profiles and Yields for 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Applications

Reaction TypeBond FormedCatalyst / Core ReagentsSolvent System & TempTypical YieldsFunctional Group Tolerance
Suzuki-Miyaura C-CPd(PPh 3​ ) 4​ , K 2​ CO 3​ or Cs 2​ CO 3​ DME/H 2​ O or Dioxane/H 2​ O, Reflux85–99%Halo, Formyl, Sulfonyl, Esters, Nucleosides
O-Vinylation C-OCu(OAc) 2​ , Amine BaseCH 2​ Cl 2​ , Room Temp80–95%Phenols, Naphthols, Sterically hindered rings
N-Vinylation C-NCu(OAc) 2​ CH 2​ Cl 2​ /Pyridine, Room Temp70–90%Aziridines, Phosphinates, Amides

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure scientists understand the mechanistic "why" behind the operational "what."

Protocol A: General Procedure for Suzuki-Miyaura Vinylation of Aryl Halides

Objective: Synthesize substituted styrenes or vinyl-nucleosides via C-C bond formation.

  • Precursor Preparation & Setup: Dissolve the aryl halide or sulfonylated nucleoside precursor (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water (or dimethoxyethane/water)[3],[5].

    • Causality: The biphasic system is strictly required. The organic solvent dissolves the organic precursor, while the water is mechanistically necessary to drive the in situ hydrolysis of the boroxine ring into the active vinylboronic acid monomer.

  • Reagent Addition: Add K 2​ CO 3​ (3.0 eq) and 2,4,6-trivinylcyclotriboroxane pyridine complex (0.35–0.5 eq)[5].

    • Causality: Because each molecule of the complex yields three equivalents of vinyl group, sub-stoichiometric amounts maximize atom economy[3]. The carbonate base neutralizes the acid generated during coupling and activates the boronic acid by forming a reactive, electron-rich boronate complex.

  • Degassing & Catalyst Addition: Sparge the mixture with argon for 15 minutes, then add Pd(PPh 3​ ) 4​ (0.05–0.1 eq)[5].

    • Causality: Pd(0) catalysts are highly susceptible to oxidation by atmospheric oxygen. Thorough degassing ensures catalyst longevity, maintains the active Pd(0)/Pd(II) cycle, and prevents homocoupling side reactions.

  • Reaction Execution: Heat the reaction mixture at reflux (approx. 100°C)[5]. Monitor via TLC or LC-MS until complete consumption of the starting material is observed (typically 2–12 hours).

    • Causality: Elevated temperatures overcome the activation energy barrier of the transmetalation step, especially in sterically hindered substrates.

  • Work-up & Purification: Cool to room temperature, extract with EtOAc, and wash the organic layer thoroughly with brine.

    • Causality: The brine wash efficiently removes the water-soluble pyridine and boric acid byproducts generated during the reaction[4]. Purify the concentrated residue via silica gel column chromatography[5].

Protocol B: Copper-Mediated O-Vinylation of Phenols

Objective: Synthesize aryl vinyl ethers directly from phenols via C-O bond formation.

O_Vinylation Phenol Substituted Phenol (Ar-OH) Catalyst Cu(OAc)2 Catalyst Amine Base, RT Phenol->Catalyst Complex 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Complex->Catalyst Product Aryl Vinyl Ether (Ar-O-CH=CH2) Catalyst->Product C-O Bond

Caption: Copper-mediated C-O bond formation yielding aryl vinyl ethers from phenols.

  • Setup: Dissolve the substituted phenol (1.0 eq) in dry CH 2​ Cl 2​ (approx. 0.1 M concentration). Add 2,4,6-trivinylcyclotriboroxane pyridine complex (0.35 eq).

  • Catalyst & Base Addition: Add anhydrous Cu(OAc) 2​ (1.0 eq) and an amine base such as pyridine or triethylamine (1.0–2.0 eq).

    • Causality: Copper(II) acetate acts as the redox mediator for C-O bond formation. The amine base is essential; it coordinates to the copper center, modulating its redox potential and facilitating the transmetalation of the vinyl group from the boron to the copper[4].

  • Reaction Execution: Stir the mixture vigorously at room temperature, open to the air, for 12–24 hours.

    • Causality: Unlike anaerobic palladium cross-couplings, this Chan-Lam-type coupling requires an oxidant (atmospheric oxygen) to facilitate reductive elimination and turn over the copper cycle. Maintaining room temperature prevents the thermal degradation/polymerization of the resulting aryl vinyl ethers[4].

  • Work-up: Filter the crude mixture through a pad of Celite, eluting with additional CH 2​ Cl 2​ .

    • Causality: Filtration removes insoluble copper salts and boroxine residues, preventing severe emulsion formation during subsequent aqueous extraction. Concentrate and purify via flash chromatography.

References

  • Source: nih.
  • Source: acs.
  • Source: orgsyn.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: cymitquimica.

Sources

Application

"pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" for the synthesis of complex molecules

Application Note: Trivinylboroxine-Pyridine Complex in the Synthesis of Complex Molecules Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Pyridine, triethenyl-1,3,5,2,4,6-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trivinylboroxine-Pyridine Complex in the Synthesis of Complex Molecules

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (CAS: 442850-89-7) Common Nomenclature: Trivinylboroxine-pyridine complex, Vinylboronic anhydride pyridine complex, O'Shea's Reagent

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials frequently requires the introduction of vinyl groups to aromatic or heteroaromatic scaffolds. While vinylboronic acid is the theoretical ideal reagent for Suzuki-Miyaura vinylations, its inherent instability—rapidly undergoing dehydration and polymerization—renders it impractical for routine laboratory use [1].

The trivinylboroxine-pyridine complex (O'Shea's reagent) solves this critical stability issue. By coordinating pyridine to the Lewis acidic boron centers of the trimeric boroxine ring, the complex is isolated as a highly stable, crystalline solid. This application note details the mechanistic causality, comparative efficacy, and self-validating protocols for utilizing this reagent in both Palladium-catalyzed C–C bond formations and Copper-promoted C–O/C–N oxidative couplings.

Mechanistic Insights & Causality (E-E-A-T)

The "Slow-Release" Paradigm

The success of O'Shea's reagent in complex molecule synthesis is rooted in its thermodynamic profile in solution. Rather than flooding the reaction mixture with highly reactive vinylboronic acid—which leads to unwanted homocoupling or polymerization—the pyridine complex acts as a "slow-release" reservoir [2].

  • Hydrolysis Causality: In biphasic aqueous/organic conditions (e.g., DME/H₂O), the presence of a mild base (like K₂CO₃) gradually hydrolyzes the stable trimeric boroxine ring into monomeric vinylboronate species.

  • Transmetalation: This controlled release ensures a low, steady-state concentration of the active nucleophile, perfectly matching the turnover rate of the Palladium catalytic cycle. This precise kinetic synchronization is why O'Shea's reagent routinely delivers >85% yields for ortho-substituted styrenes, even with sterically hindered substrates [3].

  • Role of Pyridine in Chan-Lam Couplings: In Copper-promoted Chan-Lam vinylations, the pyridine ligand is not merely a stabilizing protecting group. It actively participates by coordinating to the Cu(II) center, facilitating the conversion of the trigonal planar boron into a tetrahedral boronate intermediate, which dramatically accelerates transmetalation to the copper center [3].

Pathway Complex Trivinylboroxine-Pyridine (O'Shea's Reagent) Hydrolysis In-situ Hydrolysis (Slow Release) Complex->Hydrolysis H2O / Base VinylBoronic Vinylboronic Acid Equivalents Hydrolysis->VinylBoronic PdCat Pd(0) / Base Suzuki-Miyaura VinylBoronic->PdCat Aryl Halide CuCat Cu(II) / O2 Chan-Lam VinylBoronic->CuCat Phenol / Amine Styrenes Styrenes & Vinyl Heterocycles PdCat->Styrenes C-C Coupling VinylEthers Vinyl Ethers & Enol Esters CuCat->VinylEthers C-O / C-N Coupling

Mechanistic divergence of O'Shea's reagent in Pd-catalyzed and Cu-promoted vinylation pathways.

Quantitative Data: Comparative Vinylation Reagents

When designing a synthetic route, selecting the correct vinylating agent is critical for scalability and safety. The table below summarizes why the trivinylboroxine-pyridine complex is often the reagent of choice over traditional alternatives.

ReagentActive NucleophilePhysical State & StabilityToxicity ProfileTypical Yields (C-C)
Trivinylboroxine-Pyridine Vinylboronic acidSolid, High (-20 °C) Moderate85 – 98%
Potassium VinyltrifluoroborateVinylboronic acidSolid, High (RT)Low75 – 90%
VinyltributylstannaneVinylstannaneLiquid, HighHigh (Organotin)80 – 95%
Vinylmagnesium BromideVinyl GrignardLiquid, Low (Moisture sens.)ModerateN/A (Direct Add.)
Free TrivinylboroxineVinylboronic acidLiquid, Low (Polymerizes)Moderate40 – 60%

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Vinylation of Aryl Halides

This protocol is optimized for the synthesis of functionalized styrenes. The biphasic solvent system is non-negotiable, as water is the causal agent for boroxine hydrolysis [4].

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • Trivinylboroxine-pyridine complex (0.4 equiv - Note: 1 mole of complex provides 3 moles of vinyl group)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / H₂O (3:1 v/v)

Step-by-Step Methodology:

  • System Purging: To a round-bottom flask, add the aryl halide, Pd(PPh₃)₄, and K₂CO₃. Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Add degassed DME and H₂O (3:1 ratio). Stir at room temperature for 5 minutes.

  • Reagent Introduction: Add the trivinylboroxine-pyridine complex (0.4 equiv) in one portion.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 85 °C).

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating: as the aryl halide is consumed, a distinct, more non-polar UV-active spot (the styrene product) will emerge. Complete conversion typically occurs within 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine to remove pyridine and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol Prep 1. Preparation Aryl Halide + Pd(0) + K2CO3 in DME Add 2. Activation Add O'Shea's Reagent + H2O Prep->Add React 3. Reaction Reflux 12-16h Monitor via TLC Add->React Workup 4. Workup EtOAc Extraction Brine Wash React->Workup Purify 5. Isolation Silica Gel Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura vinylation using O'Shea's reagent.

Protocol B: Copper-Promoted Chan-Lam O-Vinylation of Phenols

This protocol generates vinyl ethers, which are critical intermediates for Claisen rearrangements and ring-closing metathesis.

Reagents Required:

  • Phenol or Carboxylic Acid (1.0 equiv)

  • Trivinylboroxine-pyridine complex (0.66 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (0.1 to 1.0 equiv, depending on substrate reactivity)

  • Pyridine (10.0 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Complexation: Dissolve the phenol in dry DCM. Add Cu(OAc)₂ and pyridine. Causality: Excess pyridine is required not just as a base, but to coordinate the Cu(II) center and prevent the premature precipitation of inactive copper oxides.

  • Oxidant Introduction: Unlike the Suzuki protocol, do not degas. Equip the flask with an air balloon. Causality: Molecular oxygen is the stoichiometric terminal oxidant required to drive the reductive elimination from the Cu(III) intermediate.

  • Reagent Addition: Add the trivinylboroxine-pyridine complex.

  • In-Process Validation: Stir vigorously at room temperature or mild heat (50 °C). The reaction visually self-validates: the mixture will transition from a pale blue to a dark, deep green/blue suspension, indicating the formation of the active Copper-substrate-boronate complex.

  • Workup: Once TLC indicates complete consumption of the phenol (typically 18-24 hours), add silica gel directly to the flask, concentrate to dryness, and dry-load onto a silica column for immediate purification.

References

  • Trivinylboroxin - Applications and Stability Source: Wikipedia URL:[Link]

  • The Suzuki Reaction: Mechanistic and Synthetic Overview Source: Andrew G. Myers Research Group, Harvard University URL:[Link]

Method

Experimental setup for Suzuki coupling with trivinylboroxin

Application Note: Palladium-Catalyzed Vinylation of Aryl Halides Using Trivinylboroxine-Pyridine Complex Executive Summary The synthesis of functionalized styrene derivatives is a critical transformation in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Vinylation of Aryl Halides Using Trivinylboroxine-Pyridine Complex

Executive Summary

The synthesis of functionalized styrene derivatives is a critical transformation in drug discovery and materials science. While the Suzuki-Miyaura cross-coupling reaction is the premier method for this carbon-carbon bond formation, the use of monomeric vinylboronic acid presents severe operational challenges due to its propensity for rapid polymerization and dehydration. This application note details a highly robust, self-validating experimental protocol utilizing the trivinylboroxine-pyridine complex —a bench-stable, solid precursor that acts as a highly efficient "vinyl anion" equivalent[1].

Mechanistic Rationale & Causality

To achieve reproducible high yields, one must understand the causality behind the reagent selection:

  • The Role of the Pyridine Complex: Trivinylboroxine is a cyclic trimer of vinylboronic acid. By coordinating with pyridine, the electron-deficient boron atoms are stabilized via dative bonding, creating an air- and moisture-stable solid[1]. This allows for precise stoichiometric control and long-term shelf storage without degradation.

  • The Necessity of Water: The cross-coupling reaction requires a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). The addition of water is not merely to dissolve the inorganic base; it is mechanistically required to hydrolyze the boroxine ring in situ. This hydrolysis slowly releases three equivalents of reactive monomeric vinylboronic acid, preventing a high localized concentration of the monomer that could lead to unwanted homocoupling or polymerization[2].

  • Catalyst & Base Dynamics: A palladium(0) species is required for the initial oxidative addition into the aryl halide bond. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) acts to quaternize the released vinylboronic acid into a nucleophilic boronate complex, which is essential to drive the transmetalation step[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X adds to Pd(0) Pd0->OxAdd + Ar-X PdII_1 Pd(II) Complex Ar-Pd-X OxAdd->PdII_1 Transmet Transmetalation Transfer of Vinyl Group PdII_1->Transmet + Base Hydrolysis In Situ Hydrolysis Boroxine + H2O -> Vinyl-B(OH)2 Hydrolysis->Transmet Vinyl-B(OH)2 PdII_2 Pd(II) Complex Ar-Pd-Vinyl Transmet->PdII_2 - B(OH)2X RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Styrene Derivative (Target Product) RedElim->Product Formation of C-C bond

Caption: Suzuki-Miyaura catalytic cycle emphasizing the in situ hydrolysis of the trivinylboroxine complex.

Materials and Reagents

Reagent / MaterialFunctionEquivalents / AmountNotes
Aryl Halide (Ar-X) Electrophilic coupling partner1.0 equivX = I, Br, Cl, or OTf[1].
Trivinylboroxine-Pyridine Vinylating agent0.4 - 1.5 equiv0.4 eq delivers 1.2 eq of vinyl groups. Excess (up to 1.5 eq) is used for challenging substrates[3].
Pd(PPh₃)₄ or PdCl₂ Catalyst0.05 equiv (5 mol%)Pd(PPh₃)₄ for standard halides; PdCl₂ / Pd(dppf)Cl₂ for sterically hindered substrates[3].
K₂CO₃ or K₃PO₄ Base2.0 - 3.0 equivK₃PO₄ is preferred for highly deactivated aryl chlorides[3].
1,4-Dioxane / dH₂O Biphasic Solvent0.1 M to 0.2 MRatio of 3:1 to 5:1 (Organic:Aqueous) is critical for optimal hydrolysis[2],[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase contains observable checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Step 1: Reaction Setup

  • To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv) and the Palladium Catalyst (0.05 mmol, 5 mol%).

  • Add the Trivinylboroxine-Pyridine complex (0.5 mmol, 0.5 equiv) and the Base (3.0 mmol, 3.0 equiv).

  • Self-Validation Checkpoint: Ensure all solid reagents are freely mobile at the bottom of the flask. Clumping indicates moisture contamination in the base.

Step 2: Solvent Addition and Degassing (Critical Step)

  • Add 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL) to the reaction vessel[3].

  • Seal the vessel with a septum and sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes using a submerged needle, with a secondary vent needle.

  • Causality Insight: Oxygen is highly detrimental as it irreversibly oxidizes the active Pd(0) species into inactive Pd(II) oxides. Proper degassing is non-negotiable.

Step 3: Heating and Reaction Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath at 90–100 °C (or 130 °C if using a pressure vessel/microwave for challenging substrates)[3].

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous layers.

  • In-Process Self-Validation: After 1 hour, the solution should transition from a pale yellow/orange to a deep, homogenous red or brown. The appearance of a black precipitate ("Palladium black") early in the reaction indicates catalyst decomposition (often due to poor degassing).

  • Monitor the reaction via TLC or LC-MS. The disappearance of the UV-active aryl halide spot and the appearance of a less polar spot indicates successful conversion.

Step 4: Workup and Purification

  • Once the starting material is fully consumed (typically 4–18 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL)[3]. Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).

  • Analytical Validation: Confirm the product via ¹H NMR. The newly formed vinyl group will display a highly distinctive splitting pattern: a doublet of doublets (dd) at ~6.7 ppm (internal proton), a doublet (d) at ~5.7 ppm (trans terminal proton, J ≈ 17 Hz), and a doublet (d) at ~5.2 ppm (cis terminal proton, J ≈ 11 Hz).

ExperimentalWorkflow Prep 1. Reagent Prep Weigh Ar-X, Pd, Base Boroxine 2. Boroxine Addition Add Trivinylboroxine Prep->Boroxine Degas 3. Solvent & Degas Dioxane/H2O, N2 Purge Boroxine->Degas React 4. Reaction Heat 90-100°C, TLC Degas->React Workup 5. Workup Extract & Dry React->Workup Purify 6. Purification Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the vinylation of aryl halides.

Quantitative Data: Substrate Scope & Expected Yields

The efficiency of the trivinylboroxine-pyridine coupling is highly dependent on the electronic and steric nature of the aryl halide. Below is a summary of expected quantitative outcomes based on established empirical data[1],,[3]:

Substrate ClassRecommended CatalystTemp (°C)Time (h)Expected Yield (%)
Aryl Iodides (Electron-poor) Pd(PPh₃)₄80 - 902 - 485 - 98%
Aryl Iodides (Electron-rich) Pd(PPh₃)₄904 - 680 - 95%
Aryl Bromides (Standard) Pd(PPh₃)₄ or Pd(dppf)Cl₂90 - 1006 - 1275 - 90%
Aryl Bromides (Sterically Hindered) PdCl₂ / Ligand-free130 (Sealed)1860 - 80%
Aryl Chlorides Pd₂(dba)₃ / XPhos100 - 11018 - 2440 - 70%

Note: If yields are lower than expected and unreacted starting material remains, the most common failure mode is insufficient water content preventing full boroxine hydrolysis, or catalyst poisoning via inadequate degassing[2].

Sources

Application

The Pivotal Role of the Base in Reactions of Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane: A Guide for Researchers

Introduction: Unlocking the Potential of a Stable Vinylating Reagent For researchers, scientists, and professionals in drug development, the introduction of vinyl groups into molecular scaffolds is a fundamental transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Stable Vinylating Reagent

For researchers, scientists, and professionals in drug development, the introduction of vinyl groups into molecular scaffolds is a fundamental transformation, opening avenues to a vast array of valuable compounds and materials. However, the direct use of vinylboronic acid, a key reagent in palladium-catalyzed cross-coupling, is hampered by its inherent instability and propensity to polymerize.[1] To circumvent this challenge, the development of stable and reliable vinylboronic acid surrogates has been a significant advancement. Among these, pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane , a pyridine complex of 2,4,6-trivinylcyclotriboroxane and commonly known as O'Shea's Reagent, has emerged as a robust, bench-stable solid.[1] This complex serves as an effective precursor, generating vinylboronic acid in situ under specific reaction conditions.

This technical guide provides an in-depth exploration of the reactions involving this pyridine-boroxine complex, with a central focus on the critical and often nuanced role of the base. We will delve into the mechanistic underpinnings of base-mediated activation, provide detailed, field-proven protocols for key transformations, and offer insights into the causal relationships between reaction parameters and outcomes. This document is designed to empower researchers to not only successfully employ this versatile reagent but also to rationally design and optimize their synthetic strategies.

The Fundamental Role of the Base: From Inert Precursor to Reactive Nucleophile

The pyridine-boroxine complex, in its solid state, is relatively inert. The core of its reactivity lies in its controlled hydrolysis to release vinylboronic acid, which can then participate in cross-coupling reactions. This entire process is critically dependent on the presence of an external base, which plays a multifaceted role far exceeding that of a simple proton scavenger. The pyridine molecule within the complex, while a Lewis base, is insufficient to drive the catalytic cycle.

Mechanism of Activation: A Two-Step Process

The activation of the pyridine-boroxine complex in the context of a Suzuki-Miyaura cross-coupling reaction is a sequential process initiated and driven by the added base:

  • Hydrolysis of the Boroxine Ring: In the presence of water, a common co-solvent in these reactions, the base facilitates the hydrolysis of the B-O bonds within the trioxatriborinane ring. This process breaks down the cyclic trimer, releasing three equivalents of vinylboronic acid.[1] The aqueous basic conditions are essential for this step to proceed efficiently.

  • Formation of the Boronate Anion: The newly formed vinylboronic acid, a Lewis acid, then reacts with the base (typically a hydroxide or carbonate) to form a more nucleophilic tetracoordinate boronate anion. This "ate" complex possesses a higher electron density on the vinyl group, significantly enhancing its ability to transfer the vinyl moiety to the palladium center during the transmetalation step of the catalytic cycle. This activation is a cornerstone of the Suzuki-Miyaura reaction mechanism.

The following diagram illustrates this crucial base-mediated activation pathway leading into the Suzuki-Miyaura catalytic cycle.

G cluster_activation Base-Mediated Activation cluster_suzuki Suzuki-Miyaura Catalytic Cycle reagent Pyridine-Trivinylboroxin Complex hydrolysis Hydrolysis reagent->hydrolysis h2o_base + H₂O, External Base (e.g., CO₃²⁻) vba Vinylboronic Acid (3 eq.) hydrolysis->vba base_activation + Base (e.g., OH⁻) vba->base_activation boronate Vinylboronate 'ate' Complex (Activated Nucleophile) base_activation->boronate transmetalation Transmetalation boronate->transmetalation pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiih Ar-Pd(II)-X oa->pdiih pdiih->transmetalation pdiiv Ar-Pd(II)-Vinyl transmetalation->pdiiv re Reductive Elimination pdiiv->re re->pd0 Regenerated Catalyst product Ar-Vinyl (Product) re->product arx Ar-X arx->oa

Sources

Method

Application Note: Synthesis of Ortho-Substituted Styrenes via Suzuki-Miyaura Coupling with Trivinylboroxin-Pyridine Complex

Introduction & Mechanistic Rationale Functionalized styrenes are critical synthetic intermediates in drug development and materials science. Specifically, ortho-substituted styrenes serve as essential precursors for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Functionalized styrenes are critical synthetic intermediates in drug development and materials science. Specifically, ortho-substituted styrenes serve as essential precursors for the assembly of benzo-fused heterocyclic systems, including indoles, quinolines, and isocoumarins [1].

Historically, the generation of ortho-substituted styrenes relied on Wittig olefinations, dehydration under acidic conditions, or Stille couplings using toxic tributyl(vinyl)tin reagents. These traditional methods are often plagued by low yields due to steric hindrance, harsh reaction conditions, or the retention of toxic heavy-metal residues [1].

To circumvent these limitations, the Suzuki-Miyaura cross-coupling utilizing 2,4,6-trivinylboroxin-pyridine complex (often referred to as O'Shea's reagent) has emerged as the gold standard [2]. Pure vinylboronic acid is notoriously unstable, rapidly polymerizing or dehydrating into insoluble boroxines on the bench. By complexing trivinylboroxin with pyridine, researchers obtain a highly stable, crystalline solid that can be stored indefinitely at -20 °C. During the reaction, this trimeric complex acts as a highly atom-economical synthetic equivalent, hydrolyzing in situ to deliver three equivalents of reactive vinylboronic acid monomer [1].

Reaction Pathway & Causality

The success of this transformation relies on a self-validating catalytic cycle where solvent choice directly dictates reagent activation. The reaction strictly requires a biphasic or water-miscible aqueous solvent system (e.g., 1,2-dimethoxyethane (DME)/H₂O).

Mechanistic Causality:

  • Hydrolysis (Activation): The bulky trivinylboroxin trimer is sterically hindered and undergoes transmetalation poorly. Water acts as a nucleophile to hydrolyze the boroxine ring, releasing three equivalents of the sterically unencumbered vinylboronic acid monomer.

  • Oxidative Addition: The Pd(0) catalyst inserts into the sterically crowded ortho-substituted aryl halide bond.

  • Transmetalation: The base (K₂CO₃) activates the vinylboronic acid, forming a boronate complex that transfers the vinyl group to the Pd(II) center.

  • Reductive Elimination: The ortho-substituted styrene is released, and the Pd(0) catalyst is regenerated.

SuzukiCycle cluster_0 In Situ Reagent Activation TVB Trivinylboroxin-Pyridine Complex VBA Vinylboronic Acid (3 Equivalents) TVB->VBA Hydrolysis (H2O) TransMet Transmetalation [Ar-Pd(II)-Vinyl] VBA->TransMet Transmetalation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + ArX ArX Ortho-Substituted Aryl Halide ArX->OxAdd OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Ortho-Substituted Styrene RedElim->Product

Catalytic cycle of Suzuki-Miyaura vinylation using trivinylboroxin-pyridine complex.

Quantitative Data & Substrate Scope

The protocol demonstrates excellent functional group tolerance, effectively overcoming the steric bulk of ortho-substituents. The table below summarizes representative quantitative yields for various ortho-substituted aryl bromides [1].

SubstrateCatalyst LoadingConditionsIsolated Yield (%)
2-Bromotoluene5 mol% Pd(PPh₃)₄K₂CO₃, DME/H₂O (3:1), 80 °C, 20 h85%
2-Bromoanisole5 mol% Pd(PPh₃)₄K₂CO₃, DME/H₂O (3:1), 80 °C, 20 h80%
2-Bromonitrobenzene5 mol% Pd(PPh₃)₄K₂CO₃, DME/H₂O (3:1), 80 °C, 20 h90%
2-Bromophenol5 mol% Pd(PPh₃)₄K₂CO₃, DME/H₂O (3:1), 80 °C, 20 h75%

Note: While 0.33 equivalents of the boroxin complex theoretically provide 1.0 equivalent of vinyl groups, 0.4–0.5 equivalents are utilized in practice to compensate for minor protodeboronation side-reactions at elevated temperatures.

Standard Operating Protocol (SOP)

Materials Required
  • Aryl Halide: Ortho-substituted aryl bromide or iodide (1.0 equiv, 10.0 mmol)

  • Vinylating Agent: 2,4,6-Trivinylboroxin-pyridine complex (0.4 to 0.5 equiv, 4.0 - 5.0 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol)

  • Solvent System: 1,2-Dimethoxyethane (DME) and Deionized Water (3:1 ratio, 40 mL total)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add the ortho-substituted aryl halide (10.0 mmol), 2,4,6-trivinylboroxin-pyridine complex (1.20 g, 5.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition & Degassing: Add 30 mL of DME and 10 mL of deionized water to the flask.

    • Causality Check: Degassing the biphasic solvent mixture is absolutely critical. Perform three cycles of freeze-pump-thaw or vigorously sparge the solution with Argon for 30 minutes. Pd(0) is highly susceptible to oxidation by dissolved O₂, which prematurely terminates the catalytic cycle and promotes homocoupling of the vinyl species.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to the reaction mixture.

    • Causality Check: Adding the catalyst after degassing prevents premature oxidation of the phosphine ligands and the palladium center.

  • Thermal Activation: Fit the flask with a reflux condenser (purged with Argon) and heat the biphasic mixture to 80 °C in an oil bath with vigorous stirring for 16–20 hours.

    • Causality Check: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic (DME) and aqueous phases, ensuring efficient transmetalation.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The disappearance of the starting aryl halide indicates reaction completion.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Dilute the reaction with diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 × 30 mL) to remove pyridine and inorganic salts, followed by brine (30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure ortho-substituted styrene.

Troubleshooting Guide

  • Issue: Incomplete Conversion of Aryl Halide.

    • Cause: Insufficient hydrolysis of the boroxin complex or catalyst deactivation.

    • Solution: Ensure the water ratio in the solvent is strictly maintained (at least 25% by volume). Verify the integrity of the Pd(PPh₃)₄ catalyst; if it appears brown or black instead of bright yellow, it has oxidized and must be replaced.

  • Issue: Formation of Homocoupling Byproducts (1,3-Butadiene derivatives).

    • Cause: Excess oxygen in the system promotes oxidative homocoupling of the vinylboronic acid.

    • Solution: Increase the stringency of the degassing protocol (switch from sparging to freeze-pump-thaw).

  • Issue: Poor Yields with Ortho-Chlorides.

    • Cause: Aryl chlorides have a higher C-Cl bond dissociation energy, making oxidative addition with standard Pd(PPh₃)₄ sluggish.

    • Solution: Switch to a more electron-rich, sterically demanding catalyst system, such as Pd₂(dba)₃ with SPhos or XPhos ligands.

References

  • Kerins, F., & O'Shea, D. F. (2002). "Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane." The Journal of Organic Chemistry, 67(14), 4968–4971.[Link]

  • Cottineau, B., Kessler, A., & O'Shea, D. F. (2006). "Preparation of 2,4,6-Trivinylboroxin-Pyridine Complex and Its Use in the Synthesis of Functionalized Styrenes." Organic Syntheses, 83, 45.[Link]

Application

"pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" as a vinylating agent for aryl halides

Application Note & Protocol: Vinylation of Aryl Halides Utilizing 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane-Pyridine Complex as a Superior Vinylating Agent in Suzuki-Miyaura Cross-Coupling Audience: Researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Vinylation of Aryl Halides

Utilizing 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane-Pyridine Complex as a Superior Vinylating Agent in Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of functionalized styrenes is a critical transformation in organic chemistry, providing key building blocks for pharmaceuticals, functional polymers, and fine chemicals. This document provides a detailed guide to the application of 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane complexed with pyridine (trivinylboroxin-pyridine) as a highly effective vinylating agent for aryl and heteroaryl halides via the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide a comprehensive and robust experimental protocol, and present data on reaction optimization and substrate scope. The superior stability, handling characteristics, and efficiency of this reagent compared to other vinyl sources will be highlighted, establishing it as a valuable tool for modern synthetic chemistry.

Introduction: The Advantage of Trivinylboroxin-Pyridine Complex

The palladium-catalyzed cross-coupling of vinyl surrogates with aryl halides is a cornerstone method for constructing the styrene motif.[1][2] While various vinylating agents exist, many suffer from significant drawbacks. For instance, vinylboronic acid is prone to uncontrollable polymerization, hindering its isolation and use.[1] Organotin reagents, used in Stille coupling, raise toxicity concerns and require specialized purification to remove tin byproducts. Ethylene gas, while atom-economical, necessitates the use of high-pressure equipment not amenable to standard laboratory synthesis.[1]

The 2,4,6-trivinylboroxin-pyridine complex emerges as a superior alternative. It is a stable, solid reagent that serves as a synthetic equivalent of vinylboronic acid.[1] The pyridine ligand enhances stability, making the reagent easy to handle and store under appropriate conditions. In the presence of water and a base, the boroxin readily hydrolyzes in situ to generate the active vinylboronic acid species, which then participates in the catalytic cycle.[1] This approach offers high efficiency and functional group tolerance, making it an indispensable method for the synthesis of complex molecules.[1][3]

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The vinylation reaction proceeds via the well-established Suzuki-Miyaura catalytic cycle.[3][4] The process is initiated by the formation of an active Pd(0) species, which undergoes oxidative addition into the aryl-halide bond. The subsequent key steps are transmetalation of the vinyl group from the boronic acid to the palladium center, followed by reductive elimination to yield the final styrene product and regenerate the Pd(0) catalyst.

Key Mechanistic Steps:

  • Activation of the Boroxin: The trivinylboroxin-pyridine complex, in the presence of a base and water, hydrolyzes to form the vinylboronate species required for transmetalation.[1][5] This activation step is crucial for enhancing the nucleophilicity of the vinyl group.

  • Oxidative Addition: The active Pd(0)Ln catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate, [Ar-Pd(II)-X]Ln. The reactivity trend for the halide is typically I > Br > OTf > Cl.[6]

  • Transmetalation: The vinylboronate species transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The resulting diorganopalladium(II) complex, [Ar-Pd(II)-Vinyl]Ln, undergoes reductive elimination to form the C(sp²)-C(sp²) bond of the styrene product (Ar-Vinyl) and regenerate the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle cluster_transmetalation Activation & Transmetalation pd0 Pd(0)L₂ (Active Catalyst) aryl_halide Ar-X oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(X)L₂ pd_intermediate->pd0 Reductive Elimination di_organo_pd Ar-Pd(II)(Vinyl)L₂ transmetalation Transmetalation vinyl_boronate Vinyl-B(OR)₃⁻ vinyl_boronate->di_organo_pd Transmetalation base Base (e.g., K₂CO₃), H₂O boroxin Trivinylboroxin- Pyridine boroxin->vinyl_boronate Hydrolysis product Ar-Vinyl (Styrene Product) di_organo_pd->product reductive_elimination Reductive Elimination aryl_halide->pd_intermediate

Caption: Suzuki-Miyaura cycle for vinylation using trivinylboroxin.

Experimental Protocol: General Procedure for Vinylation

This protocol provides a reliable starting point for the vinylation of a broad range of aryl halides. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

3.1. Reagents and Equipment

  • Aryl Halide (Ar-X): Iodides, bromides, or triflates.

  • 2,4,6-Trivinylboroxin-Pyridine Complex: (1.0 - 1.2 equivalents relative to the vinyl groups). Note: The boroxin transfers its vinyl groups, so 0.34-0.40 equivalents of the complex provides 1.0-1.2 equivalents of the vinyl moiety.

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ (1-5 mol%).

  • Ligand (if required): Triphenylphosphine (PPh₃), SPhos, XPhos (typically 2-4 moles per mole of Pd).

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents).

  • Solvent: Anhydrous and degassed 1,2-dimethoxyethane (DME), Toluene, or Dioxane/H₂O mixture.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Nitrogen or Argon).

3.2. Step-by-Step Methodology

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting & Optimizing Suzuki Vinylation with 2,4,6-Trivinylboroxin Pyridine Complex

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to help researchers and drug development professionals optimize Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to help researchers and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions using pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (commonly referred to as 2,4,6-trivinylboroxin pyridine complex, CAS 95010-17-6).

This guide abandons generic advice in favor of mechanistic causality, ensuring that your experimental protocols are self-validating and robust.

Section 1: Reagent Fundamentals & Mechanism (FAQs)

Q1: Why should I use the 2,4,6-trivinylboroxin pyridine complex instead of standard vinylboronic acid or potassium vinyltrifluoroborate? A: Free vinylboronic acid is notoriously unstable; it is highly susceptible to spontaneous polymerization and dehydration, making accurate weighing and reproducible stoichiometry nearly impossible. The 2,4,6-trivinylboroxin pyridine complex solves this by providing a[1]. Mechanistically, the pyridine ligand acts as a stabilizing agent for the boroxin ring, protecting it from premature degradation[1]. Furthermore, it offers exceptional atom economy: a single mole of the complex delivers three moles of active vinylboronic acid upon in situ hydrolysis[2].

Q2: How does the boroxin ring activate during the catalytic cycle? A: The boroxin ring is a trimeric anhydride. For transmetalation to occur, the ring must be broken down into monomeric active species. This is achieved via base-mediated hydrolysis. Aqueous base attacks the boron centers, depolymerizing the ring into three equivalents of electron-rich [Vinyl−B(OH)3​]− anions. These activated boronate species readily transmetalate with the electrophilic Ar−Pd(II)−X intermediate[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Vinyl] OxAdd->TransMet + Active Boronate - B(OH)3, - X- RedElim Reductive Elimination [Ar-Vinyl Product] TransMet->RedElim RedElim->Pd0 Release Product Boroxin 2,4,6-Trivinylboroxin Pyridine Complex ActiveBoronate Active Vinylboronate [Vinyl-B(OH)3]- Boroxin->ActiveBoronate + Base / H2O (Hydrolysis) ActiveBoronate->TransMet Transfers Vinyl Group

Figure 1: Suzuki-Miyaura catalytic cycle and base-mediated activation of the boroxin complex.

Section 2: Troubleshooting Guide - Yield Optimization

Q3: My reaction stalls at 40-50% conversion. How do I push it to completion? A: Stalled reactions with this specific reagent are almost always tied to incorrect base stoichiometry or insufficient water .

  • Causality: Because one equivalent of the boroxin complex generates three equivalents of vinylboronic acid, you must account for this in your base calculations[2]. Using only 1-2 equivalents of base relative to the aryl halide is insufficient if you added 1.0 equivalent of the boroxin (which requires at least 3 equivalents of base just to activate all vinyl groups). Without sufficient base, the boroxin ring only partially hydrolyzes, starving the catalytic cycle of the active transmetalating agent.

  • Solution: Reduce the boroxin loading to 0.35–0.40 equivalents relative to the aryl halide, and use 2.5–3.0 equivalents of a mild base like K2​CO3​ or Cs2​CO3​ . Ensure a biphasic solvent system (e.g., 1,4-Dioxane/Water) to facilitate hydrolysis.

Table 1: Optimization of Base and Stoichiometry

Ar-X (eq)Boroxin Complex (eq)Base (eq)Solvent SystemExpected Conversion
1.01.0 K2​CO3​ (2.0)Dioxane (Anhydrous)< 20% (No hydrolysis)
1.01.0 K2​CO3​ (2.0)Dioxane / H2​O (3:1)~ 45% (Base depleted)
1.00.4 K2​CO3​ (3.0)Dioxane / H2​O (3:1)> 95% (Optimal)
1.00.4 Cs2​CO3​ (3.0)DME / H2​O (3:1)> 98% (Optimal)

Q4: I am observing "black palladium" precipitation and high levels of homocoupled byproducts. What is happening? A: The appearance of "black palladium" indicates catalyst death—specifically, the aggregation of Pd(0) into inactive nanoparticles.

  • Causality: This occurs when the rate of reductive elimination or transmetalation is significantly slower than the degradation of the Pd-ligand complex. Oxygen contamination oxidizes phosphine ligands (e.g., PPh3​ to O=PPh3​ ), stripping the Pd(0) of its stabilizing coordination sphere. Alternatively, if the boroxin is not activated quickly enough, the long-lived Ar−Pd(II)−X species undergoes homocoupling.

  • Solution: Rigorously degas your solvents by sparging with argon for at least 30 minutes. If using challenging aryl chlorides or sterically hindered substrates, switch from Pd(PPh3​)4​ to a more sterically demanding and electron-rich system like Pd2​(dba)3​ with tri-tert-butylphosphine or XPhos[4].

Q5: My isolated yield is much lower than my LCMS conversion, and the product looks polymeric. How do I prevent this? A: Terminal styrenes are highly susceptible to radical polymerization.

  • Causality: The cross-coupling temperatures (80-100 °C) combined with trace metal impurities and oxygen during workup can initiate radical chain reactions in the newly formed vinyl group.

  • Solution: Add a radical scavenger, such as BHT (butylated hydroxytoluene, 0.1% w/w), to the organic extraction solvent during workup. Keep rotary evaporation bath temperatures strictly below 30 °C.

Section 3: Standard Operating Procedure & Self-Validating Protocol

To ensure reproducibility, follow this self-validating Standard Operating Procedure (SOP). Every step includes an in-process check to verify success before proceeding to the next phase.

Workflow Prep 1. Reagent Prep Degas Solvent Mix 2. Assembly Ar-X + Boroxin + Base Prep->Mix Cat 3. Catalysis Add Pd(0) Complex Mix->Cat React 4. Reaction Heat & Monitor Cat->React Quench 5. Workup Quench & Extract React->Quench

Figure 2: Step-by-step experimental workflow for the optimal Suzuki vinylation protocol.

Detailed Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine 1,4-Dioxane and deionized water (3:1 v/v). Sparge the mixture with Argon gas for a minimum of 30 minutes.

  • Validation: The solvent must be thoroughly deoxygenated to prevent phosphine ligand oxidation.

Step 2: Reaction Assembly

  • Action: To a dry, argon-flushed reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 eq), 2,4,6-trivinylboroxin pyridine complex (0.4 mmol, 0.4 eq), and K2​CO3​ (3.0 mmol, 3.0 eq).

  • Causality: Utilizing 0.4 eq of the complex provides 1.2 eq of available vinyl groups, ensuring complete conversion without excessive reagent waste or difficult purification[2].

Step 3: Catalyst Addition

  • Action: Transfer the vial to an argon-filled glovebox or use standard Schlenk techniques. Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%). Add 4 mL of the degassed Dioxane/Water mixture. Seal the vial tightly with a Teflon-lined cap.

Step 4: Heating & Reaction Monitoring

  • Action: Heat the mixture at 85 °C in a pre-heated oil bath for 4-16 hours.

  • Validation: At the 4-hour mark, remove a 10 µL aliquot under argon, dilute in Acetonitrile, filter through a micro-plug of Celite, and analyze via LCMS. You should observe >90% consumption of the starting material. If the reaction is stalled, verify the pH is strongly basic; if not, add additional degassed aqueous K2​CO3​ .

Step 5: Quench & Extraction

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Critical: Add 1-2 mg of BHT to the Ethyl Acetate to prevent styrene polymerization during concentration.

  • Validation: The aqueous layer should be distinct and clear. The organic layer will contain the vinylated product.

Step 6: Purification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Water Bath Temp < 30 °C). Purify via flash column chromatography (silica gel).

Section 4: References

  • Title: Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylboroxin-pyridine complex. Source: Journal of Organic Chemistry, 2002, 67(14), 4968-4971. (Kerins, F.; O'Shea, D. F.) URL: [Link]

  • Title: Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors Source: Journal of Medicinal Chemistry, 2012, 55(21), 9120–9135. URL: [Link]

  • Title: Working with Hazardous Chemicals - Organic Syntheses (Vinylation Protocols) Source: Organic Syntheses, 2012, 89, 202-209. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when using 2,4,6-trivinylcyclotriboroxane pyridine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when using 2,4,6-trivinylcyclotriboroxane pyridine complex (often referred to as O'Shea's reagent) in Suzuki-Miyaura cross-coupling and related vinylation reactions.

While free vinylboronic acid is notoriously unstable—rapidly undergoing polymerization and protodeboronation—its cyclic anhydride form, stabilized by a dative pyridine-boron bond, serves as a highly robust, bench-stable vinylating equivalent[1]. However, the dynamic equilibrium required to slowly release the active monomer in situ makes this reagent sensitive to specific reaction parameters. Understanding the causality behind these side reactions is critical for optimizing your yields.

Reaction Pathways & Side Reaction Logic

The diagram below maps the intended catalytic cycle against the competing side reactions. Controlling the rate of the "Slow Hydrolysis" step is the fundamental key to preventing off-target pathways.

G Reagent 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Hydrolysis Slow Hydrolysis (Vinylboronic Acid) Reagent->Hydrolysis H2O / Base TransMet Pd-Catalyzed Transmetalation Hydrolysis->TransMet [Pd] / Ar-X Protodeboronation Protodeboronation (Ethylene) Hydrolysis->Protodeboronation Excess Base / Heat Polymerization Polymerization (Loss of Yield) Hydrolysis->Polymerization Instability Product Substituted Styrene (Target) TransMet->Product Reductive Elim. Homocoupling Homocoupling (1,3-Butadiene) TransMet->Homocoupling O2 Presence Product->Polymerization Radicals / High Temp

Figure 1: Reaction pathways and common side reactions of O'Shea's reagent in Suzuki couplings.

Troubleshooting FAQs

Q: Why am I observing significant homocoupling (formation of 1,3-butadiene derivatives) instead of the desired cross-coupled styrene? A: Homocoupling in Suzuki-Miyaura reactions is primarily an oxidative process driven by the presence of molecular oxygen, which facilitates the dimerization of the active vinylboronate species at the palladium center. Furthermore, because 2,4,6-trivinylcyclotriboroxane pyridine complex provides three equivalents of vinyl groups per mole, adding a 1:1 molar ratio of the complex to your aryl halide creates a massive stoichiometric excess of the vinylating agent. Causality & Solution: The excess local concentration of vinylboronate outcompetes the oxidative addition of the aryl halide. To resolve this, rigorously degas your solvent mixture using at least three freeze-pump-thaw cycles. Adjust your stoichiometry so that you use only 0.35 to 0.4 equivalents of the boroxine complex relative to the aryl halide[2].

Q: My reaction yields are low, and I detect unreacted aryl halide alongside ethylene gas evolution. What is happening? A: You are witnessing protodeboronation. Free vinylboronic acid is highly susceptible to heterolytic C–B bond cleavage in basic aqueous media, releasing ethylene gas and boric acid[3]. The entire purpose of utilizing the pyridine-coordinated cyclic trimer is to act as a "slow-release" reservoir that hydrolyzes gradually, keeping the steady-state concentration of free vinylboronic acid low. Causality & Solution: If protodeboronation is outcompeting transmetalation, your hydrolysis rate is too fast. This is usually caused by using overly harsh bases (e.g., NaOH, KOH) or excessive reaction temperatures. Switch to a milder base like K₂CO₃ or Cs₂CO₃ and ensure your solvent system is a balanced biphasic mixture (e.g., DME/H₂O 3:1) to modulate the hydrolysis kinetics[4].

Q: The reaction mixture turns highly viscous, and I am losing mass balance. How do I stop polymerization? A: Both the transient vinylboronic acid and your newly formed substituted styrene product are highly susceptible to radical polymerization, especially at elevated temperatures[5]. Causality & Solution: Transition-metal catalysis at high temperatures (>100 °C) can generate trace radicals that initiate the polymerization of vinyl groups. If your substrate requires high temperatures for oxidative addition (e.g., electron-rich aryl chlorides), you must add a radical inhibitor. Doping the reaction with a small amount of phenothiazine or BHT (butylated hydroxytoluene) will quench radical propagation without interfering with the palladium catalytic cycle.

Q: My reagent has a strong smell of free pyridine and leaves an insoluble white residue. Is it degraded? A: Yes. While 2,4,6-trivinylcyclotriboroxane pyridine complex is bench-stable relative to free boronic acids, prolonged exposure to atmospheric moisture leads to premature hydrolysis of the boroxine ring and dissociation of the pyridine ligand[6]. Causality & Solution: The insoluble white powder is heavily cross-linked or polymerized boronic acid derivatives. Always store the reagent tightly sealed under argon at -20 °C. If degradation is suspected, discard the batch, as the exact stoichiometry of available vinyl groups can no longer be accurately calculated.

Quantitative Troubleshooting Data

Use the following data matrix to rapidly diagnose and correct reaction failures based on your analytical readouts.

Observed IssueChemical Signature (GC-MS / NMR)Primary CausalityMitigation Strategy
Homocoupling 1,3-Butadiene derivatives (m/z 54 core)Oxygen intrusion; excess local concentration of active vinylboronate.Rigorous freeze-pump-thaw degassing; optimize boroxine stoichiometry to 0.35–0.40 eq.
Protodeboronation Ethylene gas evolution; high recovery of unreacted aryl halide.Overly strong base; excessive aqueous hydrolysis rate.Switch to milder bases (K₂CO₃, Cs₂CO₃); maintain a strict 3:1 organic/aqueous solvent ratio.
Polymerization Broad, undefined NMR peaks; insoluble viscous material; loss of mass balance.Radical initiation at elevated temperatures (>100 °C).Lower reaction temperature to 80 °C; add radical scavengers (e.g., phenothiazine).
Reagent Degradation Free pyridine smell; insoluble white powder in the reagent bottle.Premature exposure to atmospheric moisture during storage.Store under argon at -20 °C; handle rapidly in air or use a glovebox for critical assays.

Validated Experimental Workflow: Self-Regulating Suzuki-Miyaura Vinylation

To ensure reproducibility and minimize the side reactions detailed above, follow this self-validating protocol. This methodology utilizes the slow-release kinetics of the boroxine complex to maintain a low, steady-state concentration of the active transmetalating species.

Step 1: System Preparation and Degassing

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon (repeat 3 times).

  • Prepare a solvent mixture of 1,2-dimethoxyethane (DME) and deionized water in a 3:1 volume ratio.

  • Degas the solvent mixture using three consecutive freeze-pump-thaw cycles to strictly eliminate dissolved oxygen (critical for preventing homocoupling).

Step 2: Reagent Assembly

  • Under a positive flow of Argon, charge the Schlenk tube with the aryl halide (1.0 mmol, 1.0 eq).

  • Add 2,4,6-trivinylcyclotriboroxane pyridine complex (0.4 mmol, 0.4 eq). Note: The 0.4 eq provides 1.2 eq of total vinyl groups, ensuring complete conversion without excessive local concentration.

  • Add K₂CO₃ (2.0 mmol, 2.0 eq) as the mild base to regulate the hydrolysis rate.

  • Add the catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

Step 3: Catalytic Initiation

  • Inject 4.0 mL of the degassed DME/H₂O (3:1) solvent mixture into the Schlenk tube via syringe.

  • Seal the tube and heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure adequate phase mixing.

Step 4: Reaction Monitoring (Self-Validation)

  • After 4 hours, briefly halt stirring to allow phase separation.

  • Extract a 10 µL aliquot from the upper organic layer under Argon.

  • Analyze via GC-MS or TLC. You should observe the disappearance of the aryl halide and the emergence of the substituted styrene. If significant unreacted aryl halide remains but the boroxine is consumed, protodeboronation has occurred (indicating the base was too strong or the temperature too high).

Step 5: Quenching and Isolation

  • Once complete (typically 12–16 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the base and halt further hydrolysis.

  • Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

  • O'Shea, D. F., et al. "Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane−Pyridine Complex." The Journal of Organic Chemistry, 2002.[Link]

  • O'Shea, D. F., et al. "Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent." The Journal of Organic Chemistry, 2004.[Link]

  • RajanBabu, T. V., et al. "Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene." PMC / National Institutes of Health, 2009.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 2,4,6-Trivinylboroxin-Pyridine Vinylation Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions utilizing the 2,4,6-trivinylboroxin-pyridine complex (CAS 95010-17-6). While this complex is an exceptionally stable synthetic equivalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions utilizing the 2,4,6-trivinylboroxin-pyridine complex (CAS 95010-17-6). While this complex is an exceptionally stable synthetic equivalent for introducing vinyl groups, researchers frequently encounter palladium catalyst deactivation during scale-up or optimization.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the exact mechanistic causality behind catalyst failure and provide a self-validating protocol to ensure reproducible, high-yield vinylations.

Part 1: Mechanistic Insights into Catalyst Deactivation

Understanding why a catalyst dies is the first step to preventing it. In reactions utilizing the trivinylboroxin-pyridine complex, deactivation typically occurs via three primary pathways:

  • Catalyst Starvation (Protodeboronation/Polymerization): The parent vinylboronic acid is highly unstable and easily polymerizes (()). If the boroxine ring hydrolyzes too rapidly, the active vinylating species polymerizes before transmetalation can occur, leaving the Pd(II) intermediate stranded.

  • Pyridine Poisoning: The pyridine component serves as a stabilizing ligand for the boroxine complex ([1]()). However, once liberated, it can competitively coordinate to the Pd(II) center, displacing active phosphine ligands and stalling the catalytic cycle.

  • Palladium Aggregation (Pd Black): A consequence of either starvation or ligand oxidation, where uncoordinated Pd(0) nanoparticles irreversibly aggregate into an inactive black precipitate.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII Pd(II) Oxidative Addition Complex Pd0->PdII + Aryl Halide Deact1 Pd Black (Aggregation) Pd0->Deact1 Ligand Loss / Over-reduction Trans Transmetalation Intermediate PdII->Trans + Boroxin Complex + Base Deact2 Pyridine-Poisoned Pd Complex PdII->Deact2 Excess Pyridine Coordination Prod Vinylated Product + Pd(0) Trans->Prod Reductive Elimination Deact3 Protodeboronation (Catalyst Starvation) Trans->Deact3 Excess Water (Hydrolysis) Prod->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura vinylation highlighting primary Pd catalyst deactivation pathways.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black shortly after adding the boroxin complex? A: The black precipitate is "Palladium black," an inactive aggregation of Pd(0). In these specific vinylations, this typically occurs due to catalyst starvation . If the boroxine complex hydrolyzes too rapidly due to excess water, it polymerizes before transmetalation can occur. The stranded Pd(II) intermediate eventually undergoes off-cycle reduction, and without sufficient active ligand, aggregates. Ensure your water co-solvent does not exceed 25% v/v.

Q: I am using a high water ratio to dissolve my base, but my yields are dropping. Why? A: While water is necessary to activate the base, the presence of a large amount of water as a cosolvent causes catalyst deactivation ([2]()). High water content accelerates the complete hydrolysis of the boroxine ring, which poisons the catalyst and halts the reaction ([3]()). Keep the water ratio strictly between 10–25% v/v.

Q: Does the pyridine ligand from the complex poison the palladium catalyst? A: Yes, it can. The pyridine component serves as a stabilizing ligand for the reagent ([1]()), but once liberated, it acts as a strong σ-donor. It competitively coordinates to the electrophilic Pd(II) center, displacing phosphine ligands and stalling transmetalation. This is why these reactions must be run at elevated temperatures (80–100 °C) to provide the thermal energy required to promote pyridine dissociation.

Part 3: Quantitative Optimization Data

To prevent deactivation, reaction parameters must be tightly controlled. Below is a summary of the critical thresholds for this specific chemistry:

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Condition
Solvent (Water Ratio) > 30% v/v WaterRapid boroxine hydrolysis; vinylboronic acid polymerization.10–25% v/v Water (e.g., DME/H₂O 3:1)
Ligand : Pd Ratio < 1:1 (L:Pd)Insufficient stabilization; Pd(0) aggregates to Pd black.2:1 to 4:1 (e.g., PPh₃)
Temperature < 60 °CPyridine strongly coordinates Pd(II), stalling transmetalation.80–100 °C (Reflux)
Base Equivalents > 4.0 eqAccelerates protodeboronation of the vinyl group.2.0–3.0 eq (e.g., K₂CO₃)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step includes a built-in visual or chemical check to confirm success before proceeding, minimizing the risk of late-stage catalyst failure.

Step-by-Step Methodology: Robust Suzuki-Miyaura Vinylation

Step 1: Catalyst Activation & Oxidative Addition

  • Action: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Causality: Pre-mixing the solid catalyst with the electrophile ensures immediate oxidative addition upon solvent addition. This prevents naked Pd(0) from lingering in solution, which would otherwise rapidly aggregate into inactive Pd black.

  • Validation Check: Upon adding the degassed solvent (Step 2), the solution should turn from bright yellow to a pale orange/yellow, confirming the formation of the Pd(II) oxidative addition complex. A rapid shift to black indicates oxygen contamination.

Step 2: Solvent Introduction

  • Action: Add a rigorously degassed mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v).

  • Causality: Water is required to dissolve the inorganic base and form the reactive boronate species. However, keeping water at or below 25% prevents the rapid, uncontrolled hydrolysis of the boroxine ring into unstable free vinylboronic acid.

  • Validation Check: The inorganic base should partially dissolve, creating a cloudy but homogenous suspension without phase separation.

Step 3: Controlled Reagent Addition

  • Action: Add the 2,4,6-trivinylboroxin-pyridine complex (0.4 to 0.5 eq) last.

  • Causality: Adding the complex after the Pd(II) intermediate is fully formed ensures that transmetalation can occur immediately upon boroxine activation. This prevents the reagent from polymerizing while waiting for the catalytic cycle to catch up.

  • Validation Check: The solution should remain clear/orange. No immediate gas evolution or precipitation should occur.

Step 4: Thermal Activation

  • Action: Heat the reaction mixture to 80–100 °C (reflux) for 12–20 hours.

  • Causality: Elevated temperatures are required to provide the thermal energy necessary to dissociate the liberated pyridine from the Pd(II) center. If run at room temperature, pyridine will competitively bind to palladium, poisoning the catalyst.

  • Validation Check: Monitor by TLC after 2 hours. The appearance of a new, less polar spot (the vinylated product) confirms the catalytic cycle is turning over successfully.

Troubleshooting Start Issue: Low Yield or Incomplete Vinylation CheckColor Did the reaction mixture turn black rapidly? Start->CheckColor YesBlack Pd Aggregation. Increase ligand ratio or lower initial temperature. CheckColor->YesBlack Yes NoBlack Check Solvent System CheckColor->NoBlack No WaterCheck Is water >25% of the solvent volume? NoBlack->WaterCheck YesWater Hydrolysis/Starvation. Reduce water to <10% or use anhydrous base. WaterCheck->YesWater Yes NoWater Pyridine Inhibition. Increase temperature to promote ligand dissociation. WaterCheck->NoWater No

Caption: Decision tree for troubleshooting catalyst deactivation in trivinylboroxin-pyridine reactions.

Part 5: References

  • Carboni, B., & Carreaux, F. Alkenylboron Cross-Coupling Reactions. Thieme E-Books.

  • Periasamy, M., Seenivasaperumal, M., & Sivakumar, S. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 6: Boron Compounds. Thieme. 2

  • Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Isoquinoline Alkaloids. eScholarship.org. 3

  • CAS 95010-17-6: Vinylboronic anhydride pyridine complex. CymitQuimica. 1

Sources

Optimization

Minimizing homocoupling in Suzuki reactions with "pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane"

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" (trivinylboroxin-pyridine complex) in Suzuki-Miyaura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" (trivinylboroxin-pyridine complex) in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions, thereby optimizing your synthetic outcomes.

Understanding the Challenge: Homocoupling in Vinyl-Suzuki Reactions

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, the formation of undesired homocoupled products, such as 1,3-butadiene from the self-coupling of vinylboronic acid, can significantly reduce the yield of your desired product and complicate purification. When using trivinylboroxin-pyridine complex, which serves as a stable precursor to the otherwise unstable vinylboronic acid[1][2], understanding the drivers of homocoupling is crucial for successful synthesis.

The primary culprits behind homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[3] These can initiate a catalytic cycle that favors the coupling of two vinylboronic acid molecules over the desired cross-coupling with your aryl or vinyl halide.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions with trivinylboroxin-pyridine complex.

Issue 1: Significant Formation of 1,3-Butadiene (Homocoupling Product)

Primary Suspects: Oxygen contamination and the presence of Pd(II) species.

Troubleshooting Strategy:

  • Rigorous Exclusion of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.[3]

    • Actionable Protocol:

      • Degas all solvents (e.g., dioxane, THF, toluene, and water) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. For particularly sensitive reactions, employ the freeze-pump-thaw technique.

      • Assemble your reaction glassware and flame-dry under vacuum, then backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

      • Ensure all reagents are added under a counterflow of inert gas.

  • Choice of Palladium Source: Favor Pd(0) Precatalysts: Pd(II) species can directly mediate homocoupling. While Pd(II) sources like Pd(OAc)₂ can be reduced in situ to the active Pd(0) catalyst, this reduction can sometimes be slow or incomplete, leading to residual Pd(II) that promotes homocoupling.

    • Actionable Protocol:

      • Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step, thereby minimizing the presence of Pd(II).

      • If using a Pd(II) source is unavoidable, consider the addition of a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction to Pd(0).

  • Ligand Selection: Steric Bulk and Electron-Richness are Key: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired catalytic cycle versus side reactions.

    • Expert Insight: Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families, or N-heterocyclic carbenes (NHCs), are highly effective at promoting the reductive elimination step that forms your desired product, thereby outcompeting the pathways leading to homocoupling.

    • Actionable Protocol:

      • Screen a panel of bulky, electron-rich ligands to identify the optimal choice for your specific substrates. A typical starting point is a 1:2 to 1:4 ratio of palladium to monodentate phosphine ligand.

Issue 2: Low Yield Despite Minimal Homocoupling

Primary Suspects: Inefficient transmetalation, catalyst inhibition by pyridine, or protodeboronation.

Troubleshooting Strategy:

  • Optimizing the Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation. The choice of base and solvent are often intertwined.

    • Expert Insight: While strong bases can be effective, they can also promote side reactions. For sensitive substrates, weaker inorganic bases are often preferred. The trivinylboroxin-pyridine complex hydrolyzes in situ to vinylboronic acid under aqueous basic conditions.[1]

    • Actionable Protocol:

      • Screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous for reproducibility.

      • Commonly used solvents include dioxane, THF, and toluene, often with a small amount of water to aid in the dissolution of the base. Optimize the solvent ratio to ensure all components remain in solution.

  • Addressing Potential Pyridine Inhibition: The pyridine released from the trivinylboroxin-pyridine complex can potentially coordinate to the palladium center and inhibit its catalytic activity.

    • Expert Insight: The use of bulky ligands can sterically shield the palladium center, mitigating inhibition by pyridine.

    • Actionable Protocol:

      • If pyridine inhibition is suspected, ensure you are using a sufficiently bulky ligand. Increasing the ligand-to-palladium ratio may also be beneficial.

  • Minimizing Protodeboronation: This side reaction involves the cleavage of the C-B bond of the vinylboronic acid, replacing it with a C-H bond, leading to the formation of ethene.

    • Actionable Protocol:

      • Use milder reaction conditions, such as lower temperatures and weaker bases, to disfavor protodeboronation.

      • Consider the slow addition of the trivinylboroxin-pyridine complex solution to the reaction mixture to maintain a low instantaneous concentration of the vinylboronic acid.

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with Trivinylboroxin-Pyridine Complex

This protocol provides a robust starting point and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Trivinylboroxin-pyridine complex (0.4 mmol, 1.2 equiv of vinyl groups)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Bulky, electron-rich ligand (if not using a pre-coordinated catalyst, e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl or vinyl halide, the base, and the palladium precatalyst and ligand (if separate).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • In a separate vial, dissolve the trivinylboroxin-pyridine complex in a minimal amount of the degassed solvent.

  • Add the trivinylboroxin-pyridine complex solution to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Homocoupling

Symptom Potential Cause Recommended Action
High levels of 1,3-butadieneOxygen in the reactionRigorously degas all solvents and reagents; maintain a strict inert atmosphere.
Presence of Pd(II) speciesUse a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
Inefficient ligandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.
Low yield, but minimal homocouplingInefficient transmetalationScreen different bases (K₃PO₄, Cs₂CO₃) and optimize the solvent system.
Catalyst inhibitionUse a bulkier ligand to shield the palladium center from pyridine coordination.
ProtodeboronationUse milder reaction conditions (lower temperature, weaker base); consider slow addition of the boronic acid precursor.

Visualizations

Suzuki_Cycle_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (Vinyl-B(OH)₂) ArPdX->Transmetalation ArPdVinyl Ar-Pd(II)-Vinyl(L_n) Transmetalation->ArPdVinyl RedElim Reductive Elimination ArPdVinyl->RedElim Product Ar-Vinyl (Desired Product) RedElim->Product Product->Pd0 PdII Pd(II) Trans1 Transmetalation (Vinyl-B(OH)₂) PdII->Trans1 VinylPd Vinyl-Pd(II) Trans1->VinylPd Trans2 Transmetalation (Vinyl-B(OH)₂) VinylPd->Trans2 DiVinylPd Vinyl-Pd(II)-Vinyl Trans2->DiVinylPd RedElimHomo Reductive Elimination DiVinylPd->RedElimHomo Homocoupling_Product Vinyl-Vinyl (Homocoupling Product) RedElimHomo->Homocoupling_Product Pd0_from_homo Pd(0) RedElimHomo->Pd0_from_homo O2 O₂ O2->PdII Promotes Formation

Caption: Competing pathways: the desired Suzuki cycle versus Pd(II)-mediated homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Rigorously degas all solvents and reagents. Check_Atmosphere->Degas No Check_Pd_Source Are you using a Pd(0) precatalyst? Check_Atmosphere->Check_Pd_Source Yes Degas->Check_Pd_Source Use_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). Check_Pd_Source->Use_Pd0 No Check_Ligand Is the ligand bulky and electron-rich? Check_Pd_Source->Check_Ligand Yes Use_Pd0->Check_Ligand Optimize_Ligand Screen bulky ligands (e.g., SPhos, XPhos, NHCs). Check_Ligand->Optimize_Ligand No Check_Base_Solvent Have you optimized the base and solvent? Check_Ligand->Check_Base_Solvent Yes Optimize_Ligand->Check_Base_Solvent Optimize_Base_Solvent Screen bases (K₃PO₄, Cs₂CO₃) and solvent systems. Check_Base_Solvent->Optimize_Base_Solvent No End Homocoupling Minimized Check_Base_Solvent->End Yes Optimize_Base_Solvent->End

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Why is trivinylboroxin-pyridine complex used instead of vinylboronic acid?

A1: Vinylboronic acid is unstable and prone to polymerization.[2] The trivinylboroxin-pyridine complex is a stable, solid reagent that serves as a convenient precursor, generating vinylboronic acid in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction.[1]

Q2: Can the pyridine in the complex interfere with the reaction?

A2: Yes, pyridine is a Lewis base and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] This can be mitigated by using bulky ligands that sterically hinder the coordination of pyridine to the palladium center.

Q3: What is the optimal ratio of trivinylboroxin-pyridine complex to my halide?

A3: Since the trivinylboroxin contains three vinyl groups, a stoichiometric amount would be 0.33 equivalents relative to your halide. However, it is common practice to use a slight excess of the boronic acid component. A good starting point is 0.4 equivalents of the complex, which provides 1.2 equivalents of the vinyl group.

Q4: Can I use a Pd(II) catalyst like Pd(OAc)₂?

A4: While it is possible, it is not ideal if you are experiencing issues with homocoupling. Pd(II) species are known to directly promote the homocoupling of boronic acids.[3] If you must use a Pd(II) source, ensure you are using conditions that favor its rapid and complete reduction to Pd(0), such as the addition of a mild reducing agent or using ligands that facilitate this process.

Q5: How does temperature affect homocoupling?

A5: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling, more than the desired cross-coupling. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

References

Sources

Troubleshooting

Technical Support Center: Ligand Selection for Challenging Suzuki Couplings with Trivinylboroxin

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using trivinylboroxin as a vinylating agent. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to overcome hurdles in your vinylation reactions.

Troubleshooting Guide: From Frustration to Success

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My reaction shows low to no conversion. Where do I start troubleshooting?

Low or no yield is a frequent and frustrating issue. The root cause often lies in the catalyst's activity, the choice of ligand, or the reaction conditions.

Potential Causes & Corrective Actions:

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Ensure your phosphine ligand is not oxidized, as it can aid in this reduction. Alternatively, consider using a Pd(0) source like Pd(PPh₃)₄ or a more active precatalyst system.[1] It's also crucial to ensure your palladium source hasn't degraded; using a fresh batch is advisable. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also be a viable strategy.
Inappropriate Ligand Choice The ligand is the heart of the catalyst system, influencing both its stability and reactivity.[2] For vinyl couplings, especially with challenging substrates, a generic ligand like PPh₃ may not be sufficient.[3] Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often required to promote the crucial oxidative addition and reductive elimination steps.[2][4]
Suboptimal Base The base plays a critical role in activating the boronic acid for transmetalation.[5][6][7][8] The choice of base is often solvent-dependent. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOtBu to minimize side reactions. The physical state of the base also matters; ensure it is finely powdered and dry for optimal reactivity.
Incorrect Solvent System Solvents influence the solubility of reagents and the overall reaction rate. Common choices include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[9] Thoroughly degassing the solvent is critical to remove oxygen, which can deactivate the catalyst.[10]
Low Reaction Temperature Many Suzuki couplings require heat to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, a careful increase may be necessary.[10] However, be mindful that excessive heat can lead to catalyst decomposition and unwanted side reactions.[10]
Q2: I'm observing significant protodeboronation of my trivinylboroxin. How can I prevent this?

Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing side reaction that consumes your vinylating agent and reduces your yield.[11]

Strategies to Minimize Protodeboronation:

  • Milder Reaction Conditions: Employ lower temperatures and weaker bases (e.g., K₃PO₄, Cs₂CO₃) to disfavor this side reaction.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, switching to anhydrous solvents can sometimes suppress protodeboronation.

  • Use of More Stable Boron Reagents: Although you are using trivinylboroxin, which is a stable solid, it hydrolyzes in situ to vinylboronic acid.[12] For particularly challenging cases, consider converting it to a more stable derivative like a potassium vinyltrifluoroborate or a MIDA boronate, which can slowly release the active boronic acid under the reaction conditions.[9][10]

Q3: My main side product is the homocoupling of my aryl halide. What causes this and how can I fix it?

Homocoupling of the aryl halide or the boronic acid is another common side reaction.[1] The formation of biaryl homocoupling products from the aryl halide is often a sign of issues with the transmetalation step.

Causes and Solutions for Homocoupling:

Cause Explanation & Mitigation Strategy
Slow Transmetalation If the transmetalation of the vinyl group from boron to palladium is slow, the intermediate aryl-palladium complex can react with another molecule of itself, leading to homocoupling.
Optimize Ligand Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway and suppress homocoupling.[1] Experiment with ligands like SPhos, XPhos, or other Buchwald-type ligands.[4]
Choice of Base A stronger base may be needed to facilitate the transmetalation step. However, this must be balanced with the risk of other side reactions. A careful screening of bases is recommended.
Controlled Addition In some instances, the slow addition of the trivinylboroxin solution to the reaction mixture can help maintain a low concentration of the boronic acid, which can sometimes disfavor homocoupling.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding Suzuki couplings with trivinylboroxin.

What is trivinylboroxin and what are its advantages?

Trivinylboroxin is the cyclic anhydride of vinylboronic acid. It exists as a stable, crystalline solid, which makes it easier to handle and store compared to the often-unstable vinylboronic acid itself.[12] Under the aqueous basic conditions of the Suzuki reaction, it hydrolyzes to generate three equivalents of vinylboronic acid in situ.[12]

How do I select the right ligand for my specific substrates?

The choice of ligand is critical and depends on the electronic and steric properties of your coupling partners.[2]

  • For electron-rich vinylboronic acids and electron-poor aryl halides (e.g., aryl bromides with electron-withdrawing groups): These are generally more reactive substrates and may work with standard ligands like PPh₃.

  • For electron-poor vinylboronic acids or electron-rich/sterically hindered aryl halides (e.g., aryl chlorides or ortho-substituted aryl bromides): These more challenging couplings typically require more electron-rich and bulky phosphine ligands. Buchwald ligands such as SPhos and XPhos are excellent starting points for these systems.[4] Indolyl phosphine ligands have also shown high efficiency for coupling unactivated aryl chlorides.[13]

A systematic approach to ligand screening is often the most effective way to identify the optimal ligand for a new reaction.[2]

What is the role of the base in the Suzuki-Miyaura coupling?

The base is not merely a spectator; it plays a crucial and active role in the catalytic cycle.[8] Its primary function is to activate the organoboron species.[7] It reacts with the vinylboronic acid (generated from trivinylboroxin) to form a more nucleophilic borate species.[5][6][14] This "ate" complex is much more reactive towards the palladium center and facilitates the key transmetalation step, where the vinyl group is transferred from boron to palladium.[8][15][16]

Can I use aryl chlorides with trivinylboroxin?

Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[17] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. To achieve successful coupling with aryl chlorides, it is almost always necessary to use bulky, electron-rich phosphine ligands like XPhos or SPhos, which can facilitate this challenging oxidative addition step.[1][4]

Experimental Protocols & Visual Guides

General Protocol for a Challenging Suzuki Coupling with Trivinylboroxin

This protocol provides a starting point for the vinylation of a sterically hindered or electron-rich aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Trivinylboroxin (0.4 mmol, 1.2 equiv of vinyl groups)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the trivinylboroxin to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdVinyl Ar-Pd(II)L₂-Vinyl Transmetalation->ArPdVinyl RedElim Reductive Elimination ArPdVinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Vinyl RedElim->Product Boroxin Trivinylboroxin + Base + H₂O Borate Vinyl-B(OH)₃⁻ Boroxin->Borate Borate->Transmetalation Vinyl ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Check Catalyst Activity (Fresh Source, Precatalyst) Start->CheckCatalyst CheckDegassing Ensure Proper Degassing of Solvents Start->CheckDegassing ChangeLigand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand If no improvement OptimizeBase Screen Bases (K₃PO₄, Cs₂CO₃) ChangeLigand->OptimizeBase If still low yield IncreaseTemp Increase Temperature Cautiously OptimizeBase->IncreaseTemp If reaction is sluggish Success Successful Reaction IncreaseTemp->Success If conversion improves CheckDegassing->CheckCatalyst

Caption: A systematic workflow for troubleshooting low conversion in Suzuki couplings.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Suzuki, K., et al. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Synlett, 2007(20), 3206-3207. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Itami, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6009-6013. Available at: [Link]

  • Braga, A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9315. Available at: [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795-2798. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for O'Shea's Reagent Reactions

Overview Welcome to the Technical Support Center. "Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" (commonly known as the trivinylboroxine-pyridine complex or O'Shea's reagent) is a highly stable, bench-ready source...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. "Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" (commonly known as the trivinylboroxine-pyridine complex or O'Shea's reagent) is a highly stable, bench-ready source of vinylboronic acid frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While it is highly efficient for synthesizing styrene derivatives and vinyl-substituted heterocycles[1], the post-reaction mixture presents a complex matrix. Users frequently encounter purification bottlenecks caused by residual pyridine, boron byproducts, palladium catalyst, and unreacted starting materials.

This guide provides field-proven, self-validating protocols to troubleshoot these issues and isolate your target compounds with high purity.

Purification Workflow

PurificationWorkflow Reaction Crude Reaction Mixture (Product, Pd, Pyridine, Boron) AqueousWorkup Aqueous Workup (CuSO4 / Base wash) Reaction->AqueousWorkup OrganicLayer Organic Phase (Product, Pd traces, Aryl Halide) AqueousWorkup->OrganicLayer Extract AqueousLayer Aqueous Phase (Pyridine-Cu complex, Borates) AqueousWorkup->AqueousLayer Discard PdRemoval Palladium Scavenging (Thiol-Silica / Celite) OrganicLayer->PdRemoval Chromatography AgNO3-Silica Chromatography (Separates vinyl product) PdRemoval->Chromatography PureProduct Purified Vinylated Product Chromatography->PureProduct

Workflow for the purification of Suzuki-Miyaura vinylation products using O'Shea's reagent.

Troubleshooting Guide & FAQs

Q1: My product streaks heavily on silica gel TLC plates, and NMR shows broad peaks. How do I remove persistent boron byproducts? Causality: Boron differs from carbon by possessing a vacant p-orbital that is highly receptive to dative bond formation with oxygen nucleophiles[2]. During the reaction, the trivinylboroxine ring hydrolyzes into vinylboronic acid and boric acid. These species hydrogen-bond strongly with the silanol groups on silica gel, causing severe streaking. Solution: Convert the neutral boronic species into anionic, water-soluble borates. A mild basic wash (e.g., 1M NaOH or saturated Na 2​ CO 3​ ) forces the formation of tetrahedral borate anions, which partition cleanly into the aqueous layer. For highly sensitive products, stirring the organic layer with solid diethanolamine acts as a chemical scavenger, forming a stable, insoluble cyclic boronate ester that can be filtered away.

Q2: Pyridine is co-eluting with my product and poisoning the catalyst in my downstream steps. How do I remove it without using harsh acids? Causality: The trivinylboroxine-pyridine complex releases one equivalent of pyridine per boroxine molecule[1]. Pyridine is a strong Lewis base that easily coordinates to transition metals and streaks on chromatography columns. Standard dilute HCl washes can protonate and degrade acid-sensitive functional groups (e.g., acetals, silyl ethers) on your product. Solution: Utilize a Copper(II) Sulfate (CuSO 4​ ) wash. Cu(II) ions have a high affinity for pyridine, forming a deep blue, water-soluble coordination complex ([Cu(pyridine) 4​ (H$_2 O) _2 ] ^{2+}$). This method operates at a near-neutral pH, preserving acid-sensitive moieties while quantitatively extracting pyridine into the aqueous phase. The visual color change provides a self-validating indicator of pyridine removal.

Q3: My isolated vinylated product is contaminated with unreacted aryl halide. How can I separate them when their R f​ values are nearly identical? Causality: The conversion of an aryl halide to a styrene derivative often results in a minimal change in overall molecular polarity, making standard normal-phase silica gel chromatography ineffective. Solution: Employ Silver Nitrate (AgNO 3​ ) impregnated silica gel[3]. Silver ions (Ag + ) act as soft Lewis acids that form reversible π -complexes with the electron-rich alkene of your vinylated product. This specific interaction significantly retards the retention factor (R f​ ) of the vinyl product on the column, allowing the non-coordinating aryl halide to elute first.

Q4: The purified product is dark brown/black. How do I remove residual palladium? Causality: Palladium-catalyzed Suzuki couplings often generate colloidal palladium nanoparticles (Pd black) and soluble Pd-ligand complexes that bleed through silica gel[4]. Solution: Treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or filter the crude mixture through a tightly packed pad of Celite and activated carbon before chromatography. The soft sulfur donors strongly bind the soft Pd ions, trapping them on the solid support.

Quantitative Data: Summary of Purification Interventions
ContaminantCausality / MechanismRecommended InterventionExpected EfficiencyVisual / Analytical Indicator
Pyridine Lewis base coordination10-15% aq. CuSO 4​ wash>99% removalAqueous layer turns from deep blue/violet to pale blue
Boron Species Vacant p-orbital interactions1M NaOH wash or Diethanolamine>95% removalElimination of streaking on TLC; absence of broad B-OH NMR peaks
Palladium Colloidal / Coordinated PdThiol-functionalized silica>98% removalProduct solution changes from dark brown to pale yellow/colorless
Aryl Halide Similar polarity to product10% AgNO 3​ -Silica ChromatographyBaseline separationDistinct TLC spots using KMnO 4​ stain
Self-Validating Experimental Protocols

Standard Workup and Purification Protocol for O'Shea's Reagent Reactions

Step 1: Reaction Quench and Initial Filtration

  • Upon completion of the Suzuki-Miyaura coupling[4], cool the reaction mixture to room temperature.

  • Dilute the mixture with an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filter the crude mixture through a short pad of Celite to remove precipitated palladium black and inorganic phosphate salts. Rinse the pad with additional solvent.

Step 2: Pyridine and Boron Removal (Aqueous Workup)

  • Transfer the filtrate to a separatory funnel.

  • Pyridine Scavenging: Wash the organic layer with a 10% aqueous CuSO 4​ solution (10 mL per 1 mmol of reaction). The aqueous layer will turn deep violet/blue.

  • Self-Validation: Repeat the CuSO 4​ wash until the aqueous layer remains its original pale blue color, confirming complete pyridine removal.

  • Boron Scavenging: Wash the organic layer with 1M NaOH (or sat. Na 2​ CO 3​ for base-sensitive compounds) to extract boric acid and unreacted vinylboronic acid.

  • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 3: Advanced Separation (AgNO 3​ Chromatography) (Use if unreacted aryl halide is present)

  • Prepare 10% w/w AgNO 3​ -impregnated silica gel by dissolving AgNO 3​ in acetonitrile, mixing with standard silica gel, and evaporating the solvent in the dark[3].

  • Pack the column using the AgNO 3​ -silica gel, shielding it from ambient light using aluminum foil to prevent silver reduction.

  • Load the crude mixture and elute with a non-polar solvent system (e.g., Hexanes/EtOAc).

  • Self-Validation: The aryl halide will elute first. The vinylated product will elute significantly later. Stain TLC plates with KMnO 4​ to visualize the alkene.

References
  • Wikipedia - Trivinylboroxin - Wikipedia Source: wikipedia.org URL:[Link]

  • Goetz et al. - Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors Source: nih.gov URL:[Link]

  • Windsor et al. - Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Vinylation Showdown: Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane vs. Potassium Vinyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Its widespread adoption is a testament to its mild reaction conditions and remarkable functional group tolerance.[2] For the introduction of a vinyl group, a common motif in pharmaceuticals and advanced materials, chemists have a choice of reagents. This guide provides an in-depth, objective comparison of two prominent vinylating agents: pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (also known as vinylboronic anhydride pyridine complex) and potassium vinyltrifluoroborate .

At a Glance: A Tale of Two Reagents

FeaturePyridine, triethenyl-1,3,5,2,4,6-trioxatriborinanePotassium Vinyltrifluoroborate
Chemical Formula C₁₁H₁₄B₃NO₃[3]C₂H₃BF₃K[4]
Appearance SolidWhite to off-white crystalline solid[4]
Key Advantage Stable, solid source of vinylboronic acidExcellent stability, ease of handling, good atom economy
Key Disadvantage Potentially poor atom economyRequires a base for activation
Typical Catalyst Pd(PPh₃)₄PdCl₂, PdCl₂(dppf)·CH₂Cl₂
Typical Base Carbonate basesCs₂CO₃, t-BuNH₂
Typical Solvent DME/H₂OTHF/H₂O, i-PrOH-H₂O

The Contenders: A Closer Look

Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane: The In Situ Precursor

Vinylboronic acid is a valuable reagent, but its inherent instability and tendency to polymerize make it difficult to isolate and handle.[2][4] To circumvent this, the vinylboronic acid can be converted into its anhydride form, 2,4,6-trivinylcyclotriboroxane, which is then stabilized as a pyridine complex.[2][4] This complex is a bench-stable solid that serves as a convenient precursor, generating vinylboronic acid in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction.[5]

A critical consideration when using this reagent is stoichiometry. Since each molecule of the complex contains three vinyl groups, a 1:1 reaction of the complex with an aryl halide equates to using three equivalents of the vinylating agent.[2][4] This can be a significant drawback in terms of atom economy. However, for reactions involving multiple vinylations on the same substrate, this reagent can be highly efficient. For instance, the tetravinylation of tetrabromobenzene has been achieved in almost quantitative yields.[5]

Potassium Vinyltrifluoroborate: The Robust Workhorse

Potassium vinyltrifluoroborate has emerged as a preferred choice for many synthetic chemists due to its exceptional stability.[6] These organotrifluoroborate salts are air- and moisture-stable crystalline solids that can be stored indefinitely, simplifying handling and storage procedures compared to many other organoboron reagents.[7]

The trifluoroborate moiety enhances the reactivity of the vinyl group, making it a versatile reagent for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides and triflates.[8] The problems associated with the instability of traditional vinylboron compounds are effectively solved with the use of potassium vinyltrifluoroborate.[4]

Performance Showdown: A Comparative Analysis

ReagentCatalyst SystemBaseSolventYield (%)Reference
Potassium Vinyltrifluoroborate2 mol % PdCl₂, 6 mol % PPh₃Cs₂CO₃THF/H₂O (9:1)79 (gram scale)[2]
Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinanePd(PPh₃)₄CarbonateDME/H₂OGood yields reported for various aryl bromides[5]

Based on the available data, potassium vinyltrifluoroborate demonstrates high efficiency and scalability, with a reported yield of 79% on a gram scale for the vinylation of 4-bromoacetophenone.[2] The pyridine complex is also reported to give good yields for a range of aryl bromides, though specific yield data for this particular substrate under optimized conditions is not provided in the compared literature.[5]

The primary differentiating factor from a practical standpoint is often the atom economy. For a simple 1:1 vinylation, potassium vinyltrifluoroborate is arguably more efficient. However, for substrates requiring multiple vinylations, the pyridine complex offers a compelling advantage.

Experimental Corner: Protocols and Workflows

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Vinyl-B(OR)₂ Base PdII_Vinyl Ar-Pd(II)L₂-Vinyl Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Ar-Vinyl caption General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Potassium Vinyltrifluoroborate

The following protocol is adapted from Molander, G. A., & Brown, A. R. (2006).[9]

Reaction: Vinylation of 4'-bromoacetophenone

  • To a reaction vessel, add potassium vinyltrifluoroborate (1.0 mmol), 4'-bromoacetophenone (1.0 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).

  • Add a 9:1 mixture of tetrahydrofuran (THF) and water.

  • Stir the reaction mixture at the desired temperature and monitor for completion by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Comparative Analysis

The following diagram outlines a logical workflow for a comparative study of the two vinylating agents.

Comparative_Workflow cluster_reagents Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis Reagent1 Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane Reaction1 Optimized Conditions for Reagent 1 (e.g., Pd(PPh₃)₄, Carbonate, DME/H₂O) Reagent1->Reaction1 Reagent2 Potassium Vinyltrifluoroborate Reaction2 Optimized Conditions for Reagent 2 (e.g., PdCl₂, PPh₃, Cs₂CO₃, THF/H₂O) Reagent2->Reaction2 Analysis Yield, Purity, Reaction Time Reaction1->Analysis Reaction2->Analysis caption Workflow for a comparative study of the two vinylating agents.

Caption: Workflow for a comparative study of the two vinylating agents.

Safety and Handling: A Key Consideration

Potassium Vinyltrifluoroborate: This compound is classified as hazardous and can cause severe skin burns and eye damage. It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. Work should be conducted in a well-ventilated area.

Conclusion: Choosing the Right Reagent for the Job

Both pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane and potassium vinyltrifluoroborate are effective reagents for the Suzuki-Miyaura vinylation. The choice between them depends on the specific requirements of the synthesis.

  • For routine, single vinylations where atom economy and ease of use are paramount, potassium vinyltrifluoroborate is often the superior choice. Its stability, well-defined reaction conditions, and favorable stoichiometry make it a reliable and efficient reagent.

  • For syntheses involving multiple vinylations on a single substrate, pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane presents a more atom-economical option. Its ability to deliver three vinyl groups per molecule can significantly improve the overall efficiency of such transformations.

Ultimately, the decision should be guided by a careful consideration of the substrate, the desired stoichiometry, and the overall cost and efficiency of the synthetic route.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Organic Syntheses Procedure. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia Pty Ltd. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]

  • Zulkafli, N. N., & Sani, N. D. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 52-60. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

Sources

Comparative

"pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane" vs vinylboronic acid stability

An in-depth comparative analysis of vinylation reagents for Suzuki-Miyaura cross-coupling, focusing on the mechanistic stability and experimental efficacy of vinylboronic acid versus its stabilized counterpart, pyridine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of vinylation reagents for Suzuki-Miyaura cross-coupling, focusing on the mechanistic stability and experimental efficacy of vinylboronic acid versus its stabilized counterpart, pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (commonly known as 2,4,6-trivinylboroxin-pyridine complex or O'Shea's reagent).

Executive Summary: The Vinylation Challenge

The introduction of a vinyl group (–CH=CH₂) into aryl or heteroaryl scaffolds is a fundamental transformation in drug discovery and materials science. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation, the choice of the vinylating agent dictates the robustness of the protocol. Vinylboronic acid is notoriously difficult to handle due to its inherent thermodynamic instability [1]. To circumvent these limitations, pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane was developed as a bench-stable, solid equivalent that delivers superior yields with predictable stoichiometry[2].

Mechanistic Causality: Why Stability Matters

The Instability of Vinylboronic Acid

Vinylboronic acid suffers from three primary degradation pathways:

  • Spontaneous Polymerization: The vacant p-orbital on the boron atom stabilizes adjacent carbon-centered radicals. This conjugation dramatically lowers the activation energy for radical chain-growth polymerization, causing the reagent to spontaneously polymerize even in the presence of inhibitors like phenothiazine [3].

  • Dehydration to Anhydrides: Like most boronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine) and water. This makes accurate stoichiometric weighing nearly impossible.

  • Protodeboronation: Under basic coupling conditions, the unprotected boronic acid is highly susceptible to protodeboronation, reducing the active concentration of the vinylating agent.

The Design of Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane

To synthesize a self-validating, stable system, researchers capitalized on the natural tendency of boronic acids to form cyclic boroxines (1,3,5,2,4,6-trioxatriborinanes). However, trivinylboroxine alone remains an unstable oil. By introducing pyridine as a coordinating ligand, a stable Lewis acid-base adduct is formed [4].

  • Causality of Stability: The nitrogen lone pair of the pyridine coordinates to the empty p-orbital of the boron atom. This satisfies the boron octet, disrupts the conjugation that facilitates radical polymerization, and yields a highly crystalline, bench-stable solid (mp 49–53 °C) that is completely resistant to auto-polymerization [5].

G cluster_0 Vinylboronic Acid (Unstable) cluster_1 Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (Stable) VBA Vinylboronic Acid (Monomer) Poly Spontaneous Polymerization VBA->Poly Radical attack Dehyd Dehydration to Boroxine VBA->Dehyd -H2O Boroxine Trivinylboroxine (Trimer) Dehyd->Boroxine Trimerization Complex Stable Pyridine Complex (O'Shea's Reagent) Boroxine->Complex Coordination Pyridine Pyridine (Lewis Base) Pyridine->Complex Donates e- pair

Fig 1: Mechanistic pathways comparing vinylboronic acid instability with the stabilized pyridine complex.

Quantitative Data Presentation

The table below summarizes the operational differences between the two reagents. The pyridine complex not only extends shelf-life but also improves atom economy, as one mole of the complex delivers three moles of the vinyl group.

Property / MetricVinylboronic AcidPyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane
CAS Number 4363-34-295010-17-6
Physical State Viscous oil / Amorphous solidFree-flowing crystalline powder
Shelf-Life Days to weeks (requires -20°C)>2 years (stable at room temp/refrigerator)
Polymerization Risk Extremely HighNegligible
Stoichiometric Ratio 1.0 to 1.5 equiv per halide0.35 to 0.40 equiv per halide
Typical Yield (Suzuki) 30% – 60% (highly variable)75% – 98% (highly reproducible)

Experimental Protocols: Self-Validating Vinylation Workflow

To guarantee trustworthiness and reproducibility, the following protocol details the optimal use of the trivinylboroxin-pyridine complex in a Suzuki-Miyaura coupling.

Rationale for Reagent Loadings: Because the complex is a trimer containing three active vinyl-boron bonds, only 0.33 equivalents are theoretically required to couple with 1.0 equivalent of an aryl halide. In practice, a slight excess (0.35–0.40 equiv) is used to drive the reaction to completion and compensate for any trace protodeboronation.

Step-by-Step Methodology: Synthesis of Styrene Derivatives

Reagents Required:

  • Aryl halide or triflate (1.0 mmol)

  • Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (0.40 mmol, ~96 mg)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (3.0 mmol)

  • Solvent: 1,2-Dimethoxyethane (DME) / H₂O (3:1 ratio, 4 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the trivinylboroxin-pyridine complex (0.40 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to remove atmospheric oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed DME (3 mL) and degassed deionized water (1 mL) via syringe. The biphasic nature of the solvent system is critical; water dissolves the inorganic base to generate the reactive hydroxo-palladium intermediate, while DME solubilizes the organic substrates.

  • Reaction: Heat the mixture to 80 °C (reflux) under vigorous stirring for 12–16 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (10 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure styrene derivative.

Workflow A Aryl Halide (1.0 equiv) C Pd Catalyst & Base (Pd(PPh3)4, K2CO3) A->C B Trivinylboroxin-Pyridine (0.40 equiv) B->C E Reflux (80°C, 12-16h) C->E D Solvent System (DME/H2O, 3:1) D->C F Styrene Derivative (Ar-CH=CH2) E->F

Fig 2: Standard experimental workflow for Suzuki-Miyaura vinylation using the stabilized complex.

Conclusion

For researchers and drug development professionals requiring scalable, reproducible vinylation, pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane represents a massive operational upgrade over standard vinylboronic acid. By leveraging Lewis acid-base coordination to satisfy the boron octet, the reagent eliminates the risk of spontaneous polymerization and stoichiometric ambiguity, ensuring high-yielding, robust cross-coupling protocols.

References

  • Carboni, B., & Carreaux, F. "Alkenylboron Cross-Coupling Reactions." Science of Synthesis, Thieme. Available at:[Link]

  • Suzuki, H., Nishikawa, T., Makino, H., & Ouchi, M. "Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability." Polymer Chemistry, RSC Publishing, 2022. Available at:[Link]

  • Periasamy, M., Seenivasaperumal, M., & Sivakumar, S. "Boroxanes." Science of Synthesis, Thieme. Available at:[Link]

Validation

Mechanistic Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Borane Reagents

Introduction: The Evolution of the Boron Partner The Suzuki-Miyaura cross-coupling (SMC) reaction remains one of the most powerful and widely utilized methods for carbon-carbon bond formation in pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Boron Partner

The Suzuki-Miyaura cross-coupling (SMC) reaction remains one of the most powerful and widely utilized methods for carbon-carbon bond formation in pharmaceutical development and materials science [[1]](). While the oxidative addition and reductive elimination steps are primarily governed by the choice of halide and palladium-ligand architecture, the transmetalation step is entirely dictated by the nature of the organoboron reagent 2.

Historically, boronic acids were the default choice due to their high atom economy. However, their propensity for protodeboronation and oligomerization has driven the development of alternative boronates—including pinacol esters, potassium trifluoroborates, and MIDA boronates 3. This guide objectively compares the mechanistic behavior, stability, and reactivity of these reagents to help researchers select the optimal coupling partner.

Mechanistic Divergence in Transmetalation

Transmetalation is the rate-limiting and most mechanistically complex step of the SMC cycle. The transfer of the organic fragment from boron to palladium requires the activation of either the boron species or the palladium complex, leading to two distinct mechanistic pathways 2:

  • The Boronate Pathway : The base (e.g., hydroxide or carbonate) coordinates to the trivalent boron atom, forming a nucleophilic, tetrahedral "ate" complex (boronate anion) that subsequently transfers its organic group to the Pd(II) center 3.

  • The Oxo-Palladium Pathway : The base displaces the halide on the Pd(II) complex to form a Pd-alkoxo or Pd-hydroxo intermediate. This electron-rich palladium species then reacts directly with the neutral organoboron reagent 2.

Recent structural and kinetic investigations reveal that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid 4. The efficiency of this direct transfer depends on two critical features: the ability to create an empty coordination site on the palladium atom, and the nucleophilic character of the ipso carbon bound to the boron 4.

Catalytic cycle of Suzuki-Miyaura coupling highlighting divergent transmetalation pathways.

Reagent Profiles: Reactivity vs. Stability

The selection of a boron reagent represents a fundamental trade-off between kinetic reactivity and bench stability 5.

  • Boronic Acids ( R-B(OH)2​ ) : Highly reactive and atom-economical. However, they are notoriously unstable, often undergoing protodeboronation (especially electron-deficient or heteroaryl variants) or forming inert boroxine trimers 3.

  • Boronic Esters (Pinacol, Neopentyl) : Pinacol (BPin) esters offer exceptional bench stability and compatibility with silica gel chromatography [[5]](). While traditionally thought to require hydrolysis, they can be coupled under strictly anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) 6.

  • Potassium Trifluoroborates ( R-BF3​K ) : These salts are indefinitely stable to air and moisture. They operate via a "slow-release" mechanism, hydrolyzing in situ to the active boronic acid 7. Interestingly, their hydrolysis often requires acid catalysis, creating an "acid-base paradox" where they slowly release the active species under the nominally basic conditions of the SMC 7. This keeps the steady-state concentration of the boronic acid low, suppressing side reactions like homocoupling.

  • MIDA Boronates : N-methyliminodiacetic acid (MIDA) acts as a rigid, bidentate protecting group that completely rehybridizes the boron atom to sp3 , rendering it inert to transmetalation 8. MIDA boronates require a distinct aqueous deprotection step (usually with NaOH) to release the active boronic acid [[8]](), allowing for iterative, multi-step cross-coupling sequences.

Activation and hydrolysis workflows for various organoboron reagents in cross-coupling.

Quantitative Comparison of Boron Reagents

Reagent ClassRelative StabilityRelative ReactivityAtom EconomyPre-activation RequirementPrimary Transmetalation Pathway
Boronic Acids Low (Prone to protodeboronation)Very HighHighBase ( OH− , CO32−​ )Boronate Pathway
Pinacol Esters High (Chromatography stable)ModerateLowHydrolysis or TMSOKOxo-Palladium / Direct
Potassium Trifluoroborates Very High (Air/Moisture stable)Low (Controlled release)ModerateHydrolysis (Acid/Base paradox)Boronate (post-hydrolysis)
MIDA Boronates Exceptional (Bench stable)Low (Requires deprotection)Very LowAqueous NaOH deprotectionBoronate (post-deprotection)

Experimental Methodologies: Self-Validating Protocols

To translate these mechanistic insights into practical application, the following protocols demonstrate how to leverage the unique properties of different borane reagents. Each protocol is designed as a self-validating system to ensure reproducibility and logical troubleshooting.

Protocol A: Standard Aqueous Coupling (Boronic Acids)

Ideal for stable aryl boronic acids where atom economy is prioritized.

  • Setup : To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh3​)4​ (0.02 mmol, 2 mol%), and K2​CO3​ (2.0 mmol) 5.

  • Solvent Addition : Add a degassed mixture of Toluene/Water (4:1 v/v, 10 mL) under an argon atmosphere.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate complex. Degassing prevents Pd(0) oxidation, which would prematurely terminate the catalytic cycle.

  • Reaction : Stir at 80 °C for 4-12 hours.

  • Validation & Troubleshooting : Monitor the disappearance of the aryl halide via LC-MS. If homocoupling (Ar-Ar) is observed, it indicates an excessive local concentration of the activated boronate. Consider slow addition via a syringe pump or switching to a slow-release trifluoroborate system.

Protocol B: Anhydrous Coupling (Pinacol Esters)

Ideal for substrates prone to hydrolytic degradation or protodeboronation.

  • Setup : In a glovebox, combine the aryl halide (1.0 mmol), pinacol boronic ester (1.1 mmol), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and Potassium trimethylsilanolate (TMSOK) (1.5 mmol) 6.

  • Solvent Addition : Add strictly anhydrous, degassed THF (10 mL).

    • Causality: TMSOK is a soluble, anhydrous base that directly forms a reactive pre-transmetalation intermediate with the pinacol ester without requiring hydrolysis to the boronic acid 6. This prevents protodeboronation of sensitive substrates.

  • Reaction : Stir at 65 °C for 2-6 hours.

  • Validation & Troubleshooting : 11B NMR can be used to monitor the consumption of the pinacol ester. Lack of conversion confirms that the anhydrous mechanism relies entirely on the successful formation of the TMSOK-boronate complex. If the reaction stalls, ensure the TMSOK has not degraded (it is highly hygroscopic).

Protocol C: Slow-Release Coupling (Potassium Trifluoroborates)

Ideal for highly reactive or unstable boronic acid equivalents to prevent homocoupling.

  • Setup : Add the aryl halide (1.0 mmol), R-BF3​K salt (1.1 mmol), Pd(OAc)2​ (0.02 mmol), SPhos ligand (0.04 mmol), and Cs2​CO3​ (3.0 mmol) to a reaction vessel.

  • Solvent Addition : Add a degassed mixture of THF/Water (10:1 v/v, 11 mL).

    • Causality: The trifluoroborate salt is inert to transmetalation. The biphasic basic conditions paradoxically induce a slow, acid-catalyzed hydrolysis (often mediated by local pH gradients or trace acidity from silica/glass) to release the boronic acid dropwise into the catalytic cycle 7.

  • Reaction : Stir at 80 °C until completion (often 12-24 hours).

  • Validation & Troubleshooting : Reaction kinetics should appear zero-order with respect to the boronic acid, as its concentration remains constantly low. If the reaction stalls, slightly increasing the water content or temperature can accelerate the hydrolysis rate to match the catalytic turnover.

Conclusion

The selection of a borane reagent in Suzuki-Miyaura coupling is not merely a matter of availability; it is a strategic mechanistic choice. Boronic acids provide unmatched atom economy but suffer from instability. Pinacol esters offer a middle ground with excellent stability and the potential for anhydrous direct transmetalation. Meanwhile, trifluoroborates and MIDA boronates provide sophisticated kinetic control—either through slow-release hydrolysis or explicit protection/deprotection sequences—enabling the synthesis of highly complex molecular architectures.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society / PMC.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis. IDEALS (Illinois).
  • A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that the transition from bench-scale discovery to process-scale drug development requires rigorous, self-validating safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that the transition from bench-scale discovery to process-scale drug development requires rigorous, self-validating safety protocols. Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane (CAS: 442850-89-7)—widely known as 2,4,6-Trivinylboroxin–Pyridine Complex or O'Shea's reagent—is a cornerstone reagent for introducing vinyl groups via 1[1].

While highly effective, its organoboron framework and pyridine moiety demand strict lifecycle management. This guide provides the definitive operational and disposal plan to ensure regulatory compliance, environmental safety, and laboratory integrity.

Physicochemical Profile & Hazard Causality

To safely manage this compound, one must understand the causality behind its physical properties. The boroxin ring is susceptible to hydrolytic cleavage if exposed to ambient moisture, which not only degrades the reagent but alters its combustion profile during disposal.

ParameterSpecificationOperational Causality
Chemical Name Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinaneComplexation with pyridine 2[2].
CAS Number 442850-89-7 / 2149634-75-1Essential for 3[3].
Molecular Weight 240.67 g/mol Determines stoichiometric calculations for solvent dissolution.
Primary Hazard GHS: H319 (Causes serious eye irritation)Mandates strict use of localized exhaust and 1[1].
Storage Conditions Cool, shaded, under inert gas (Ar/N₂)Prevents atmospheric moisture from 4[4].

Step-by-Step Methodology: Spill Containment & Operational Recovery

Accidental releases must be managed without introducing secondary hazards (such as water, which can trigger rapid hydrolysis).

  • Area Isolation & Ventilation Control: Immediately rope off the leakage area to non-involved personnel. Ensure that local exhaust ventilation is operating at maximum capacity to 4[4].

  • PPE Deployment: Responders must don nitrile gloves, tightly fitting safety goggles (due to H319 eye irritation hazards), and a particulate respirator (N95 or P100)[1].

  • Dry Mechanical Collection: Using an anti-static brush and dustpan, carefully . Mechanistic Insight: Do not use water or wet paper towels for initial cleanup. Wetting the powder can cause the boroxin ring to hydrolyze, potentially releasing volatile boronic acids and spreading the contamination footprint.

  • Surface Decontamination: Once the bulk solid is recovered, wipe the area with a cloth dampened with a combustible, non-reactive solvent (e.g., isopropanol) and place the cloth into the solid waste container for incineration.

Proper Disposal Procedures: The Incineration Protocol

Disposal of organoboron-pyridine complexes cannot be routed through standard solid-waste streams. Direct combustion of solid organoborons often results in incomplete thermal destruction. The following self-validating protocol ensures complete mineralization.

  • Solvent Dissolution (The Critical Pre-Treatment): Transfer the collected solid waste into a fume hood. Slowly (such as ethanol or toluene).

    • Causality: Direct incineration of solid organoboron compounds can form a refractory, glassy shell of boron trioxide (B₂O₃). This shell encapsulates unburned chemical, preventing complete destruction. Dissolving the compound ensures homogenous atomization when injected into the incinerator burner.

  • Primary Incineration: Transport the dissolved mixture to a licensed chemical incinerator. The solution is atomized into the primary combustion chamber[4].

  • Afterburner Thermal Cleavage: The exhaust must pass through an.

    • Causality: The highly stable pyridine ring requires extreme temperatures and extended residence times to fully cleave the carbon-nitrogen bonds, preventing the release of unburned aromatic amines.

  • Wet Scrubber Neutralization: Route the post-combustion gases through a 5[5].

    • Causality: Combustion of this complex generates two primary toxic byproducts: nitrogen oxides (NOₓ) from the pyridine ring, and fine boron trioxide (B₂O₃) aerosols. The alkaline scrubber system captures the NOₓ as nitrates/nitrites and hydrates the B₂O₃ into harmless borates, ensuring the final effluent meets environmental emission standards.

Logical Workflow: Safe Disposal & Incineration

The following diagram illustrates the critical pathway from waste generation to safe environmental exhaust, highlighting the causal relationships between each operational phase.

DisposalWorkflow Start Waste Generation: Trivinylboroxin-Pyridine Dissolution Dissolve in Combustible Solvent (e.g., Toluene/Ethanol) Start->Dissolution Prevents B2O3 shell formation Incinerator Chemical Incinerator (Primary Chamber) Dissolution->Incinerator Homogenous atomization Afterburner Afterburner (>850°C) Complete NOx/B2O3 Oxidation Incinerator->Afterburner Thermal destruction Scrubber Wet Scrubber System Capture NOx & Boric Acid Afterburner->Scrubber Exhaust treatment SafeExhaust Neutralized Effluent & Safe Exhaust Scrubber->SafeExhaust Regulatory compliance

Logical workflow for the safe dissolution and multi-stage incineration of Trivinylboroxin-Pyridine.

References

  • [2] Matrix Fine Chemicals. PYRIDINE; TRIETHENYL-1,3,5,2,4,6-TRIOXATRIBORINANE | CAS 442850-89-7. Available at: [Link]

  • [1] National Institutes of Health (NIH). PubChem Compound Summary for CID 2734806, 2,4,6-Trivinylboroxin-Pyridine Complex. Available at: [Link]

Sources

Handling

Personal protective equipment for handling pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane

As a Senior Application Scientist, I understand the critical importance of rigorous safety protocols in the laboratory. This guide provides comprehensive, actionable information for the safe handling of pyridine and trie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the critical importance of rigorous safety protocols in the laboratory. This guide provides comprehensive, actionable information for the safe handling of pyridine and triethenyl-1,3,5,2,4,6-trioxatriborinane, ensuring the well-being of researchers and the integrity of your work.

A Guide to the Safe Handling of Pyridine and Triethenyl-1,3,5,2,4,6-trioxatriborinane

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods for pyridine and triethenyl-1,3,5,2,4,6-trioxatriborinane. It is imperative that all personnel handling these substances are thoroughly familiar with the contents of this guide and the associated Safety Data Sheets (SDS).

Part 1: Pyridine

Pyridine (C₅H₅N) is a highly flammable and harmful liquid that requires stringent safety measures.[1][2][3] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1]

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe handling. The primary hazards of pyridine are its flammability and toxicity. Therefore, a multi-layered PPE approach is mandatory.

Table 1: Recommended PPE for Handling Pyridine

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles with side shields meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4]Pyridine can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Butyl rubber or Viton gloves. Nitrile gloves are not recommended for prolonged contact.[5][6] Always inspect gloves for any signs of degradation or puncture before use.[5]Pyridine can be absorbed through the skin and cause irritation.[7] Butyl rubber and Viton offer excellent resistance to pyridine. Nitrile gloves provide limited protection and should only be used for incidental contact.
Body A flame-retardant lab coat, buttoned, with long sleeves.[8] For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.A lab coat protects the skin and personal clothing from splashes. Flame-retardant material is crucial due to pyridine's high flammability.[1][2][3]
Respiratory All work with pyridine must be conducted in a certified chemical fume hood.[9] If a fume hood is not available or in case of a spill, a respirator with an organic vapor cartridge is required.[7]Pyridine vapors are harmful if inhaled, with a low odor threshold that can quickly lead to olfactory fatigue.[10] A fume hood is the primary engineering control to prevent inhalation exposure. Respirators are a secondary line of defense for emergencies or specific, non-routine tasks.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.[11]

    • Assemble all necessary equipment and reagents before handling pyridine.

    • Verify that a spill kit containing absorbent material (e.g., vermiculite, sand) is nearby.[9]

  • Donning PPE : Follow the sequence below for donning PPE to ensure maximum protection.

PPE_Donning

  • Handling :

    • Perform all manipulations of pyridine within the fume hood.

    • Ground and bond containers when transferring to prevent static discharge, which can ignite flammable vapors.[10][11]

    • Use non-sparking tools.[10][11]

    • Keep containers tightly closed when not in use.[10]

    • Avoid contact with incompatible materials such as strong oxidizers and acids.[6]

  • Doffing PPE : To prevent cross-contamination, remove PPE in the reverse order of donning.

PPE_Doffing

Disposal Plan
  • Waste Collection :

    • Collect all pyridine-contaminated waste in a dedicated, properly labeled, and sealed container.[6]

    • Do not mix pyridine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Store waste containers in a cool, well-ventilated area away from ignition sources.[6]

  • Disposal :

    • Dispose of pyridine waste through your institution's hazardous waste management program.[9]

    • Never pour pyridine down the drain.[9]

Part 2: Triethenyl-1,3,5,2,4,6-trioxatriborinane (Trivinylboroxin)

Triethenyl-1,3,5,2,4,6-trioxatriborinane, also known as trivinylboroxin, is often handled as a complex with pyridine. This guide will focus on the safety precautions for the 2,4,6-Trivinylcyclotriboroxane pyridine complex .

Hazard Analysis and Personal Protective Equipment (PPE)

The primary hazards associated with the trivinylboroxin-pyridine complex are eye and skin irritation. It is also moisture-sensitive.

Table 2: Recommended PPE for Handling Trivinylboroxin-Pyridine Complex

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles with side shields meeting EN 166 or ANSI Z87.1 standards.[5]The complex is a known eye irritant.[1] Goggles are essential to prevent contact with the eyes.
Hand Protective gloves (e.g., nitrile) should be worn. Inspect for tears or holes before use.Prevents skin contact and potential irritation.
Body A standard lab coat, buttoned, with long sleeves.Protects skin and personal clothing from spills.
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]Minimizes the risk of respiratory irritation.
Footwear Closed-toe, closed-heel shoes.Standard laboratory practice to protect feet from spills.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.

    • Have an eyewash station and safety shower in close proximity.[5]

    • This material is moisture-sensitive; handle under an inert atmosphere if necessary for the experimental procedure.

  • Donning and Doffing PPE : Follow the same sequence as outlined for pyridine.

  • Handling :

    • Avoid contact with skin and eyes.[9]

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly closed when not in use.[9]

    • Store in a cool, dry place, away from moisture.[9]

Disposal Plan
  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container for disposal.

  • Disposal :

    • Dispose of waste in accordance with local, state, and federal regulations through your institution's hazardous waste program.[9]

    • Do not release into the environment.[9]

Emergency Procedures

Table 3: First Aid Measures

Exposure RoutePyridineTrivinylboroxin-Pyridine Complex
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9][10]Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice.[1][9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]Remove to fresh air. If symptoms persist, call a physician.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]Clean mouth with water and drink plenty of water afterwards. Seek medical advice if you feel unwell.[9]

Spill Response :

  • Pyridine : Evacuate the area and remove all ignition sources.[12] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[9] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area.

  • Trivinylboroxin-Pyridine Complex : Ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it in a suitable container for disposal. Avoid creating dust.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemSupply Australia. (2024, June 26).
  • Safety D
  • CDH Fine Chemicals India.
  • PENTA. (2024, November 26).
  • Carl ROTH.
  • Pyridine.
  • Carl ROTH.
  • Washington State University - Standard Oper
  • PubChem.
  • INCHEM. (2023, July 6). ICSC 0323 - PYRIDINE.
  • Apollo Scientific. Pyridine.
  • State of New Jersey Department of Health. HAZARD SUMMARY.
  • ChemicalBook. (2026, March 21). 2,4,6-TRIVINYLCYCLOTRIBOROXANE PYRIDINE COMPLEX.
  • Tokyo Chemical Industry. (2023, March 5).
  • Fisher Scientific. (2025, December 19).
  • Tokyo Chemical Industry. 2,4,6-Trivinylboroxin - Pyridine Complex.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Cornell EHS. Chapter 3 - Personal Protective Equipment.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Albert Kerbl GmbH. Protective Equipment.
  • NCBI Bookshelf. Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.

Sources

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